2-Iodo-1,3-dimethoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYZALIKRBYPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464477 | |
| Record name | 2-iodo-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16932-44-8 | |
| Record name | 2-iodo-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-1,3-dimethoxybenzene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Iodo-1,3-dimethoxybenzene from 1,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of 2-iodo-1,3-dimethoxybenzene, a valuable intermediate in organic synthesis, from the readily available starting material 1,3-dimethoxybenzene presents a regiochemical challenge. Direct electrophilic iodination of 1,3-dimethoxybenzene overwhelmingly favors substitution at the electronically activated and sterically accessible 4- and 6-positions, rendering the direct synthesis of the 2-iodo isomer inefficient. This technical guide provides a comprehensive overview of viable multi-step synthetic strategies to achieve the desired regioselectivity, focusing on two primary pathways: ortho-directed metalation followed by iodination and decarboxylative iodination of a pre-functionalized precursor . Detailed experimental protocols, quantitative data, and process visualizations are provided to enable researchers to effectively implement these methodologies.
Introduction
1,3-Dimethoxybenzene is an activated aromatic ring system where the two methoxy groups act as strong ortho-, para-directors in electrophilic aromatic substitution reactions. This inherent electronic property makes the direct iodination to the 2-position a formidable challenge, as the electrophile will preferentially attack the 4- and 6-positions. To overcome this, indirect methods that allow for precise control of regiochemistry are required. This guide details two effective multi-step approaches to synthesize this compound, a key building block in the development of novel pharmaceutical agents and other functional organic materials.
Synthetic Strategies
Two principal and effective routes for the synthesis of this compound from 1,3-dimethoxybenzene have been identified and are detailed below.
Route 1: Ortho-Directed Metalation and Subsequent Iodination
This strategy leverages the ability of the methoxy groups to direct metalation to the adjacent ortho-position (C2). The resulting organometallic intermediate is then quenched with an iodine source to install the iodine atom at the desired location.
Route 2: Synthesis of an Intermediate and Subsequent Decarboxylative Iodination
This pathway involves the initial synthesis of 2,6-dimethoxybenzoic acid from 1,3-dimethoxybenzene. The carboxylic acid group at the 2-position then serves as a handle for a decarboxylative iodination reaction, replacing the carboxyl group with an iodine atom.
Route 1: Ortho-Directed Metalation and Iodination
This two-step process offers a direct approach to functionalize the 2-position of 1,3-dimethoxybenzene.
Step 1: Ortho-Lithiation of 1,3-dimethoxybenzene
The initial step involves the regioselective deprotonation at the 2-position using an organolithium reagent, a reaction driven by the coordinating effect of the two methoxy groups.
Experimental Protocol: Ortho-Lithiation of 1,3-dimethoxybenzene
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).
-
Addition of Reagents: 1,3-Dimethoxybenzene is added to the solvent. The solution is cooled to 0 °C in an ice bath.
-
Lithiation: An equimolar amount of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution while maintaining the temperature at 0 °C. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the reaction and improve yields.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for a specified time, during which the 2-lithio-1,3-dimethoxybenzene intermediate is formed. The formation of the organolithium species is typically assumed to be complete within a few hours.
Step 2: Iodination of 2-Lithio-1,3-dimethoxybenzene
The newly formed organolithium intermediate is a potent nucleophile and readily reacts with an electrophilic iodine source.
Experimental Protocol: Iodination of 2-Lithio-1,3-dimethoxybenzene
-
Preparation of Iodine Solution: A solution of iodine (I₂) in anhydrous diethyl ether or tetrahydrofuran is prepared in a separate flame-dried flask under a nitrogen atmosphere.
-
Quenching: The solution of 2-lithio-1,3-dimethoxybenzene is slowly added to the stirred iodine solution at a low temperature (e.g., -78 °C to 0 °C) to control the exothermicity of the reaction. Alternatively, the iodine solution can be added to the organolithium solution.
-
Work-up: After
Physical and chemical properties of 2-Iodo-1,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1,3-dimethoxybenzene is an organic compound that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a benzene ring substituted with an iodine atom and two methoxy groups, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity.
Physical and Chemical Properties
This compound is a white to yellow crystalline solid at room temperature.[1] It exhibits good solubility in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.[1]
Tabulated Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉IO₂ | [1] |
| Molecular Weight | 264.06 g/mol | [2] |
| Melting Point | 105-106 °C | [1][2] |
| Appearance | White to yellow crystalline solid | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are standard techniques to confirm the structure of the compound. While specific spectra for this compound were not found in the search results, related iodo-dimethoxybenzene compounds show characteristic shifts for the methoxy protons and aromatic protons.[3]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 264.[4]
-
Experimental Protocols
The synthesis of this compound typically involves the electrophilic iodination of 1,3-dimethoxybenzene. Several methods have been reported, with variations in the iodinating agent and reaction conditions.
Synthesis of this compound
Method 1: Iodination using Iodine and an Oxidizing Agent
This method utilizes elemental iodine in the presence of an oxidizing agent to generate a more electrophilic iodine species.
-
Reactants:
-
1,3-dimethoxybenzene
-
Iodine (I₂)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
-
Procedure:
-
Combine 1,3-dimethoxybenzene and a molar equivalent of iodine in a reaction vessel.
-
Slowly add a slight molar excess of 30% aqueous hydrogen peroxide to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 45°C) for several hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a sodium thiosulfate solution to remove excess iodine.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[6]
-
Method 2: Iodination using Iodic Acid
This method employs iodic acid as the iodinating reagent in the presence of a strong acid.
-
Reactants:
-
1,3-dimethoxybenzene
-
Iodic acid (HIO₃)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
Suspend iodic acid in a mixture of glacial acetic acid and acetic anhydride.
-
Add 1,3-dimethoxybenzene to the stirred mixture.
-
Cool the mixture to approximately 5°C.
-
Slowly add concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture in an ice-water bath for one hour, followed by one hour at room temperature, and then for two hours at 45-50°C.[7]
-
Pour the reaction mixture into an excess of aqueous sodium sulfite solution to reduce any unreacted iodic acid and hypervalent iodine species.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then purify by recrystallization.
-
Characterization Methods
-
Melting Point Determination: The melting point of the purified product can be determined using a standard melting point apparatus and compared to the literature value.
-
NMR Spectroscopy: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Analyze the product using a mass spectrometer to confirm the molecular weight.
Chemical Reactivity and Applications
The presence of the iodine atom makes this compound a versatile substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of complex organic molecules. The methoxy groups are electron-donating and can influence the regioselectivity of further electrophilic aromatic substitution reactions.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in specific biological signaling pathways or its definitive biological activities. While some iodo-containing compounds, such as 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI), are known to interact with serotonin receptors and exhibit potent anti-inflammatory effects, it is crucial to note that DOI is a structurally distinct molecule from this compound.[8][9][10] Therefore, no signaling pathway diagram can be generated for this compound at this time. Further research is required to elucidate any potential biological roles of this compound.
Experimental and Logical Workflows
Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Characterization Logic
Caption: Logical workflow for the structural characterization of this compound.
Safety Information
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may be irritating to the eyes, skin, and respiratory system.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Conclusion
This compound is a key synthetic intermediate with well-defined physical and chemical properties. The experimental protocols provided in this guide offer reliable methods for its preparation and characterization. While its direct biological activity is not yet established, its utility in the synthesis of more complex molecules underscores its importance in chemical research and drug development. Future studies are warranted to explore its potential biological roles.
References
- 1. chembk.com [chembk.com]
- 2. 1-ヨード-2,6-ジメトキシベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOx - Wikipedia [en.wikipedia.org]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 2-Iodo-1,3-dimethoxybenzene: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Iodo-1,3-dimethoxybenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive resource for the characterization of this compound.
Introduction
This compound is an important aromatic organic compound and a valuable intermediate in the synthesis of various complex molecules. Accurate characterization of its chemical structure is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This guide presents the ¹H and ¹³C NMR spectral data, along with a detailed experimental protocol for data acquisition.
Predicted NMR Spectral Data
Due to the limited availability of directly published experimental spectra for this compound, the following data tables are based on established NMR prediction algorithms and analysis of spectral data from structurally similar compounds. These values provide a reliable estimation for the characterization of this molecule.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region and one signal for the methoxy groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.20 - 7.30 | t | 8.2 |
| H-4, H-6 | 6.60 - 6.70 | d | 8.2 |
| -OCH₃ | 3.85 - 3.95 | s | - |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum will show characteristic signals for the aromatic carbons, including the carbon bearing the iodine atom, and a signal for the methoxy carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-I) | 85 - 95 |
| C-1, C-3 (C-OCH₃) | 158 - 162 |
| C-5 | 128 - 132 |
| C-4, C-6 | 105 - 110 |
| -OCH₃ | 55 - 60 |
Experimental Protocol
The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts (δ = 0.00 ppm).
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and obtain sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral window of approximately 12-15 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 512 to 2048 scans, or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral window of approximately 200-250 ppm.
-
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat spectral baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its spectral analysis.
Caption: Molecular structure with atom numbering for NMR assignments.
Caption: A simplified workflow for NMR spectral analysis.
Crystal structure analysis of 2-Iodo-1,3-dimethoxybenzene
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Iodo-1,3-dimethoxybenzene
This technical guide provides a comprehensive overview of the crystal structure analysis of this compound (C₈H₉IO₂), tailored for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols, and molecular geometry of the compound.
Introduction
This compound is an organic compound that serves as a valuable intermediate in organic synthesis.[1] Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of this compound.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray crystallography.[2][3] The compound crystallizes in the orthorhombic system with the space group Cmc2₁.[2] A summary of the key crystallographic data and data collection parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound [2]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₈H₉IO₂ |
| Formula Weight | 264.05 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Cmc2₁ |
| a | 12.5767 (13) Å |
| b | 8.6788 (8) Å |
| c | 8.4338 (9) Å |
| Volume | 920.55 (16) ų |
| Z | 4 |
| Calculated Density | 1.905 Mg/m³ |
| Absorption Coefficient (µ) | 3.43 mm⁻¹ |
| F(000) | 504 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 296 K |
| θ range for data collection | 3.7° to 27.5° |
| Index ranges | -15 ≤ h ≤ 15, -10 ≤ k ≤ 7, -9 ≤ l ≤ 10 |
| Reflections collected | Not specified |
| Independent reflections | 840 [R(int) = 0.017] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 840 / not specified / 15.5 |
| Goodness-of-fit on F² | Not specified |
| Final R indices [I > 2σ(I)] | R₁ = 0.019, wR₂ = 0.046 |
| R indices (all data) | Not specified |
Molecular and Crystal Structure
The asymmetric unit of the crystal structure contains one-half of the this compound molecule, with the other half generated by a mirror plane of symmetry.[2][3] The iodine atom, the carbon atom to which it is attached (C4), the opposing carbon atom in the benzene ring (C1), and its corresponding hydrogen atom lie on this mirror plane.[2]
The crystal packing is characterized by weak intermolecular interactions. Molecules are linked through C—H···π interactions, forming one-dimensional chains.[2][3] Additionally, non-bonding C—I···π contacts contribute to the formation of chains, creating a zigzag motif when viewed down the a-axis.[2][3] The key intermolecular distances and angles are summarized in Table 2.
Table 2: Selected Intermolecular Interactions (Å, °) [2]
| Interaction | D-H···A | D-H | H···A | D···A | D-H···A |
| C1—H1A···Cg1 | C1—H1A···Cg1 | 0.93 | 2.94 | 3.824 (9) | 159 |
| Interaction | C—I···Cg | I···Cg distance | C—I···Cg angle | ||
| C4—I1···Cg1 | C4—I1···Cg1 | 3.695 (2) | 164.17 (14) |
Cg1 is the centroid of the benzene ring.
Experimental Protocols
Synthesis and Crystallization
Crystals of this compound were obtained from a dimethyl sulfoxide solution containing 2,6-dimethoxybenzoic acid and iodobenzene diacetate.[2][3] The reaction was carried out under a nitrogen atmosphere at a temperature of 353 K.[2][3]
X-ray Data Collection and Structure Determination
A suitable single crystal was selected for X-ray diffraction analysis. Data were collected at 296 K using a Bruker SMART APEX CCD area detector diffractometer with graphite-monochromated Mo Kα radiation.[2] The data were collected using ω scans.[2] The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.[2] Hydrogen atoms were placed in calculated positions and refined using a riding model.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of this compound.
Conclusion
The crystal structure of this compound has been successfully elucidated, providing valuable insights into its molecular geometry and intermolecular interactions. The structure is stabilized by a network of weak C—H···π and C—I···π interactions. This detailed structural information is fundamental for understanding the chemical behavior of this compound and for its potential use in the design of new molecules in various fields of chemical research.
References
CAS number and molecular weight of 2-Iodo-1,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of 2-Iodo-1,3-dimethoxybenzene, a key intermediate in organic synthesis. The data and protocols presented are intended to support research and development activities in medicinal chemistry and materials science.
Compound Identification and Physicochemical Properties
This compound is an aromatic organic compound that serves as a versatile building block, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 16932-44-8 |
| Molecular Formula | C₈H₉IO₂[1] |
| Molecular Weight | 264.06 g/mol |
| Appearance | White to yellow crystalline solid[1] |
| Melting Point | 105-106 °C[1] |
| Boiling Point | 287 °C[1] |
| Density | 1.655 g/cm³[1] |
| Flash Point | 127 °C[1] |
| Solubility | Soluble in alcohols, ethers, and chlorinated hydrocarbons[1] |
Synthesis of this compound
The iodination of 1,3-dimethoxybenzene can be achieved through several methods. The choice of method may depend on the desired scale, available reagents, and tolerance of functional groups in more complex substrates.
| Method | Starting Material | Key Reagents/Catalyst | Solvent | Temperature | Yield/Selectivity |
| Decarboxylative Iodination | 2,6-Dimethoxybenzoic acid | Iodobenzene diacetate (PhI(OAc)₂) | DMSO | 353 K (80 °C) | Not specified |
| Direct Iodination | 1,3-Dimethoxybenzene | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) | Water | 0 °C to RT | 66% (for analogous 2-iodoresorcinol) |
| Oxidative Iodination | 1,3-Dimethoxybenzene | Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂) | Solvent-free | 45 °C | 92% conversion to 4-iodo isomer |
| Nitrite-Catalyzed Iodination | 1,3-Dimethoxybenzene | Iodine (I₂), Nitrogen Dioxide (NO₂) | Acetonitrile | 120 °C | 98% (for 2,4-diiodo isomer) |
| Electrophilic Iodination | 1,3-Dimethoxybenzene | Iodine Monochloride (ICl) | Acetonitrile | 50 °C | 94.7% selectivity for mono-iodinated product[2] |
Experimental Protocols: Synthesis
Protocol 1: Decarboxylative Iodination
This method, adapted from a procedure for crystal synthesis, is suitable for small-scale preparations.[3][4][5]
Materials:
-
2,6-Dimethoxybenzoic acid (36 mg, 0.20 mmol)
-
Iodobenzene diacetate (77 mg, 0.24 mmol)
-
Dimethyl sulfoxide (DMSO, 2 mL)
-
Nitrogen atmosphere
-
Reaction vessel
-
Silica gel for column chromatography
Procedure:
-
Combine 2,6-dimethoxybenzoic acid and iodobenzene diacetate in a reaction vessel.
-
Add DMSO to the mixture.
-
Place the reaction under a nitrogen atmosphere.
-
Heat the mixture to 353 K (80 °C) and maintain for 24 hours with stirring.
-
After cooling, isolate the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Nitrite-Catalyzed Iodination of 1,3-Dimethoxybenzene
This protocol describes the formation of the di-iodinated product but can be adapted for mono-iodination by controlling stoichiometry.[6]
Materials:
-
1,3-Dimethoxybenzene (0.5 mmol)
-
Iodine (I₂, 0.3 mmol)
-
Acetonitrile (1.5 mL)
-
Nitrogen dioxide (NO₂, 1.35 mL at normal pressure and temperature)
-
Sealed reaction vessel
-
Oil bath
Procedure:
-
To a reaction vessel, add 1,3-dimethoxybenzene, iodine, and acetonitrile in sequence.
-
Inject the specified volume of NO₂ gas into the vessel.
-
Seal the reaction vessel, ensuring air is present.
-
Place the vessel in an oil bath preheated to 120 °C.
-
Stir the reaction magnetically at 120 °C for 12 hours.
-
After the reaction is complete, cool the system to room temperature.
-
Purify the resulting mixture by column chromatography to obtain the iodinated product.
Synthetic Applications: Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, owing to the high reactivity of the carbon-iodine bond.
Representative Protocol 1: Suzuki-Miyaura Coupling
This generalized protocol can be adapted for coupling this compound with various arylboronic acids.[7]
Reaction Components:
| Component | Role | Typical Reagents/Conditions |
| Aryl Halide | Electrophile | This compound (1.0 equiv) |
| Organoboron Reagent | Nucleophile | Arylboronic acid or ester (1.2-1.5 equiv) |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) |
| Ligand (if needed) | Stabilizes Catalyst | PPh₃, SPhos, XPhos |
| Base | Activates Boronic Acid | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv) |
| Solvent | Reaction Medium | Toluene/Ethanol/Water, Dioxane, DMF, THF |
| Temperature | Reaction Condition | 80-120 °C |
Procedure:
-
In a Schlenk tube or round-bottom flask, combine this compound, the arylboronic acid, and the base.
-
If using a palladium precursor like Pd(OAc)₂, add the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄) or the pre-formed catalyst/ligand mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol 2: Heck Reaction
This generalized protocol outlines the coupling of this compound with an alkene.[8][9][10][11][12]
Reaction Components:
| Component | Role | Typical Reagents/Conditions |
| Aryl Halide | Electrophile | This compound (1.0 equiv) |
| Alkene | Coupling Partner | Styrene, acrylates, etc. (1.1-1.5 equiv) |
| Palladium Catalyst | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) |
| Ligand | Stabilizes Catalyst | PPh₃, P(o-tol)₃ |
| Base | Neutralizes HX | Et₃N, K₂CO₃, NaOAc (1.5-2.5 equiv) |
| Solvent | Reaction Medium | DMF, NMP, Acetonitrile, Toluene |
| Temperature | Reaction Condition | 100-140 °C |
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and the ligand (if used).
-
Add the solvent and stir to dissolve or suspend the catalyst complex.
-
Add this compound, the alkene, and the base.
-
Heat the reaction mixture to the specified temperature (e.g., 100-140 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the aryl iodide.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over a drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the substituted alkene product.
Visualized Workflows and Mechanisms
The following diagrams illustrate the synthesis and key reaction pathways involving this compound.
References
- 1. chembk.com [chembk.com]
- 2. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 3. 2-Iodo-1,3-dimethoxy-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Solubility Profile of 2-Iodo-1,3-dimethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-iodo-1,3-dimethoxybenzene, a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document outlines its qualitative and estimated quantitative solubility in common organic solvents, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its aromatic structure, the presence of an iodine atom, and two methoxy groups contribute to its overall polarity and solubility profile.
Solubility of this compound
To provide a more practical reference for laboratory applications, the following table summarizes the expected solubility of this compound. This data is inferred from the qualitative information available for the target compound and quantitative data from structurally similar compounds such as iodobenzene, 1,2-dimethoxybenzene, and 1,4-dimethoxybenzene. The structural similarities suggest that their solubility behavior will be comparable.
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Notes and Inferences from Structurally Similar Compounds |
| Alcohols | Methanol | Soluble | 1,4-Dimethoxybenzene is soluble in methanol. |
| Ethanol | Soluble | 1,2-Dimethoxybenzene and 1,4-dimethoxybenzene are soluble in ethanol. Iodobenzene is miscible with ethanol. | |
| Ethers | Diethyl Ether | Soluble | 1,2-Dimethoxybenzene and 1,4-dimethoxybenzene are soluble in diethyl ether. Iodobenzene is miscible with diethyl ether. |
| Tetrahydrofuran (THF) | Soluble | Expected to be a good solvent due to its ether functional group and moderate polarity. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Generally a good solvent for aromatic compounds. |
| Hydrocarbons | Chloroform | Soluble | Iodobenzene is miscible with chloroform. |
| Toluene | Soluble | Aromatic solvents are expected to effectively dissolve this compound. | |
| Hexanes | Sparingly Soluble | Non-polar nature of hexanes may limit solubility. | |
| Ketones | Acetone | Soluble | 1,2-Dimethoxybenzene and 1,4-dimethoxybenzene are soluble in acetone. |
| Amides | Dimethylformamide (DMF) | Soluble | Polar aprotic nature of DMF makes it a good solvent for a wide range of organic compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | Crystals of this compound have been obtained from DMSO solutions.[2][3] |
| Water | Water | Insoluble | Aryl halides are generally insoluble in water. The limited solubility of iodobenzene in water is approximately 0.3 g/L at 20°C. |
Disclaimer: The quantitative solubility data presented in this table are estimations based on the known solubility of structurally related compounds and should be used as a guideline. Experimental verification is recommended for precise applications.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods are widely accepted in the pharmaceutical and chemical industries.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
Kinetic Solubility Determination
This high-throughput method is often used in early-stage drug discovery to quickly assess the apparent solubility of a compound.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent, such as DMSO.
-
Serial Dilution: Dispense the stock solution into a multi-well plate and perform serial dilutions with the test solvent.
-
Precipitation Induction: Allow the solutions to stand for a defined period (e.g., 1-2 hours) to allow for the precipitation of the compound from supersaturated solutions.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of an organic compound.
Caption: Experimental workflow for equilibrium solubility determination.
References
Electrophilic iodination mechanism for 1,3-dimethoxybenzene
An In-depth Technical Guide to the Electrophilic Iodination of 1,3-Dimethoxybenzene
Introduction
Iodinated aromatic compounds, or iodoarenes, are pivotal intermediates in modern organic synthesis. The unique reactivity of the carbon-iodine bond makes it an excellent leaving group and a versatile functional handle for constructing new carbon-carbon and carbon-heteroatom bonds, notably through cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.[1][2] 1,3-Dimethoxybenzene, also known as resorcinol dimethyl ether, is a highly activated aromatic compound due to the presence of two electron-donating methoxy groups.[3][4] Its iodination provides valuable precursors for pharmaceuticals and other complex organic molecules.
This guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data associated with the electrophilic iodination of 1,3-dimethoxybenzene.
The Core Mechanism: Electrophilic Aromatic Substitution (SEAr)
The primary pathway for the iodination of 1,3-dimethoxybenzene is the Electrophilic Aromatic Substitution (SEAr) mechanism. Unlike more reactive halogens, molecular iodine (I₂) is generally not electrophilic enough to react with aromatic rings directly.[2][5] Therefore, the reaction requires an activation step to generate a more potent electrophilic iodine species, commonly represented as "I⁺".[2][5][6]
The SEAr mechanism proceeds through three fundamental steps:
-
Generation of a Potent Iodine Electrophile (I⁺): An oxidant or catalyst is used to convert molecular iodine into a highly electrophilic species.
-
Nucleophilic Attack and Formation of a Sigma Complex: The electron-rich π-system of the 1,3-dimethoxybenzene ring attacks the iodine electrophile. This forms a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This step is typically the rate-determining step of the reaction.[2]
-
Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new iodine substituent, restoring the aromaticity of the ring and yielding the final iodinated product.[2]
Regioselectivity
The two methoxy groups on the 1,3-dimethoxybenzene ring are powerful activating, ortho, para-directing groups. This directs the incoming electrophile to specific positions:
-
Position 4 (and 6): This position is para to one methoxy group and ortho to the other. It is the most electronically activated and sterically accessible position, making 4-iodo-1,3-dimethoxybenzene the major monosubstituted product.
-
Position 2: This position is ortho to both methoxy groups. While strongly activated, it is sterically hindered by the two adjacent methoxy groups, making substitution at this position less favorable.
-
Position 5: This position is meta to both methoxy groups and is therefore deactivated.
Under forcing conditions or with an excess of the iodinating agent, di-substitution can occur at the 4 and 6 positions to yield 4,6-diiodo-1,3-dimethoxybenzene .[7]
Generation of the Iodine Electrophile
Several methods are employed to generate the necessary "I⁺" species for the reaction to proceed efficiently.
-
Oxidative Iodination: This is the most common approach. An oxidizing agent reacts with molecular iodine to form a more electrophilic species. A widely used and environmentally benign system is elemental iodine combined with 30% aqueous hydrogen peroxide (H₂O₂).[8][9] Other effective oxidants include iodic acid (HIO₃), nitric acid, and N-iodosuccinimide (NIS), which is often activated with a catalytic amount of a strong acid like trifluoroacetic acid.[6][10][11]
-
Lewis Acid Catalysis: Analogous to electrophilic bromination and chlorination, a Lewis acid such as iron(III) chloride (FeCl₃) can be used to polarize the I-I bond, creating a more reactive electrophilic complex.[2]
-
Electrochemical Generation: Iodine(I) can be generated anodically from I₂ at a platinum electrode in solvents like acetonitrile. This electrochemically generated reagent is highly effective for iodinating even unreactive aromatic compounds.
Quantitative Data Summary
The following table summarizes representative data for the electrophilic iodination of 1,3-dimethoxybenzene under various conditions.
| Substrate | Reagents & Conditions | Product(s) | Yield/Conversion | Citation |
| 1,3-Dimethoxybenzene | I₂ (0.5 equiv.), 30% aq. H₂O₂ (0.6 equiv.), Solvent-free, 45°C, 5h | 4-Iodo-1,3-dimethoxybenzene | 92% Conversion | [8] |
| 1,3-Dimethoxybenzene | Electrochemically generated I(I) in acetonitrile | 4-Iodo-1,3-dimethoxybenzene & 4,6-Diiodo-1,3-dimethoxybenzene | 69.0% (mono-iodo), 1.7% (di-iodo) | [7] |
| 1,3-Dimethoxybenzene | I₂ (0.6 equiv.), NO₂ (0.065 equiv.), Acetonitrile, 120°C, 12h | 2,4-Dimethoxyiodobenzene (4-Iodo-1,3-dimethoxybenzene) | 98% Yield | [12] |
Experimental Protocols
Protocol 1: Iodination using Iodine and Hydrogen Peroxide
This protocol is adapted from a solvent- and catalyst-free method.[8]
-
Reaction Setup: In a round-bottom flask, add 1,3-dimethoxybenzene (1.0 mmol, 138 mg).
-
Reagent Addition: Add elemental iodine (0.5 mmol, 127 mg). To this mixture, add 30% aqueous hydrogen peroxide (0.6 mmol, 68 µL).
-
Reaction Execution: Heat the reaction mixture with stirring at 45°C for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-iodo-1,3-dimethoxybenzene.
Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Acid Catalyst
This protocol is a general method for the iodination of activated arenes.[2][11]
-
Reaction Setup: Dissolve 1,3-dimethoxybenzene (1.0 mmol, 138 mg) in acetonitrile (10 mL) in a round-bottom flask at room temperature.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 mmol, 247 mg) to the solution.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 mmol, 7.5 µL).
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC (usually complete within 30 minutes).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizations
Electrophilic Iodination Mechanism
Caption: The SEAr mechanism for the iodination of 1,3-dimethoxybenzene.
General Experimental Workflow
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1,3-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 12. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
The Pivotal Role of 2-Iodo-1,3-dimethoxybenzene in Medicinal Chemistry: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 2-Iodo-1,3-dimethoxybenzene in the synthesis of novel therapeutic agents.
This whitepaper provides an in-depth exploration of this compound, a key building block in medicinal chemistry. It highlights its utility in the synthesis of psychoactive compounds and potent anti-inflammatory agents, with a particular focus on the widely researched molecule, 2,5-dimethoxy-4-iodoamphetamine (DOI). This document details its synthesis, involvement in crucial cross-coupling reactions, and the pharmacological significance of its derivatives.
Introduction to this compound
This compound is an aromatic organic compound that serves as a versatile intermediate in the synthesis of a variety of complex molecules.[1] Its chemical structure, featuring an iodine atom and two methoxy groups on a benzene ring, makes it an ideal substrate for various cross-coupling reactions, which are fundamental in the construction of novel drug candidates.[2] The reactivity of the carbon-iodine bond, in particular, facilitates its use in forming new carbon-carbon and carbon-heteroatom bonds, essential for creating diverse molecular scaffolds for drug discovery.[2]
Synthesis of Bioactive Molecules
A primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 4-substituted-2,5-dimethoxyamphetamines (DOx), a class of potent psychedelic drugs.[3] Among these, 2,5-dimethoxy-4-iodoamphetamine (DOI) is a prominent member, widely utilized as a research tool to investigate the serotonergic system.[3][4]
Synthesis of 2,5-dimethoxy-4-iodoamphetamine (DOI)
The synthesis of DOI from this compound is a multi-step process that showcases fundamental organic reactions. A generalized synthetic route is outlined below.
Caption: Synthetic pathway to DOI.
Core Applications in Medicinal Chemistry
The derivatives of this compound, particularly DOI, have significant applications in pharmacology, primarily due to their interaction with serotonin receptors.
Serotonin Receptor Agonism
DOI and other DOx compounds are potent agonists of the 5-HT2A, 5-HT2B, and 5-HT2C serotonin receptors.[3] The psychedelic effects of these compounds are primarily mediated through the activation of the 5-HT2A receptor.[3] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the Gq/G11 pathway.[3]
Caption: 5-HT2A receptor signaling pathway.
Anti-inflammatory Properties
Notably, DOI has been found to exhibit potent anti-inflammatory effects, a property not shared by all related compounds.[3] This anti-inflammatory action is also mediated by the 5-HT2A receptor.[3] While the precise downstream pathway is a subject of ongoing research, it is understood to involve the modulation of key inflammatory signaling cascades.
Quantitative Data
The following table summarizes the binding affinities of DOI for human serotonin receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Ki (nM) |
| (R)-(-)-DOI | 5-HT2A | 0.66 |
| (R)-(-)-DOI | 5-HT2B | 3.1 |
| (R)-(-)-DOI | 5-HT2C | 1.3 |
Data sourced from publicly available pharmacological databases.
Key Experimental Protocols
This compound is a valuable substrate for several palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug synthesis.
Suzuki-Miyaura Coupling
This reaction forms a carbon-carbon bond between the aryl iodide and an organoboron compound.
Caption: Suzuki-Miyaura coupling workflow.
Protocol:
-
In a dry reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.[5]
Sonogashira Coupling
This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne.
Protocol:
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Add a base, typically an amine like triethylamine or diisopropylamine.
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Work up the reaction by filtering off the amine salt and concentrating the filtrate.
-
Purify the resulting arylalkyne by column chromatography.[6]
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between the aryl iodide and an amine.
Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., BINAP, 0.02-0.10 eq).
-
Add an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Heat the mixture with stirring (typically 80-110 °C) until the reaction is complete as indicated by TLC or GC-MS.
-
After cooling, quench the reaction, extract the product with an organic solvent, and wash the organic layer.
-
Dry, concentrate, and purify the product by chromatography or crystallization.[7]
Conclusion
This compound is a demonstrably valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of pharmacologically important molecules, such as DOI, underscores its significance in the exploration of new therapeutic agents, particularly those targeting the central nervous system and inflammatory pathways. The amenability of this compound to a range of robust cross-coupling reactions further solidifies its role as a key intermediate in the drug discovery and development pipeline. Further research into derivatives of this compound holds the promise of uncovering novel compounds with unique therapeutic profiles.
References
- 1. mushroomreferences.com [mushroomreferences.com]
- 2. rsc.org [rsc.org]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in Iodo-dimethoxybenzene
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Iodo-dimethoxybenzene scaffolds are prevalent in medicinal chemistry and materials science. The reactivity, binding affinity, and physicochemical properties of these molecules are fundamentally governed by the electronic landscape of the aromatic ring. This landscape is a nuanced interplay of inductive and resonance effects exerted by the iodo and methoxy substituents. This technical guide provides a detailed analysis of these electronic effects, supported by quantitative data, experimental protocols for characterization, and logical diagrams to illustrate the core principles. Understanding these substituent effects is critical for predicting reaction outcomes, designing novel molecular entities with desired properties, and accelerating drug development programs.
Fundamental Electronic Effects in Substituted Benzenes
The electronic character of a substituent on a benzene ring is primarily described by two fundamental effects: the inductive effect and the resonance effect. The overall influence of a substituent is a vector sum of these two, which can either be reinforcing or opposing.
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the ring carbon.
-
Methoxy Group (-OCH₃): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the σ-bond. This is termed a negative inductive (-I) effect.
-
Iodo Group (-I): Iodine is also more electronegative than carbon and therefore exhibits a -I effect, pulling electron density away from the ring.
Resonance Effect (M or R): This effect involves the delocalization of π-electrons or lone pair electrons between the substituent and the aromatic π-system.[1]
-
Methoxy Group (-OCH₃): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This is a positive resonance (+M) effect.[2] For the methoxy group, the +M effect is significantly stronger than its -I effect, making it an overall electron-donating and "activating" group in electrophilic aromatic substitution.[1][2][3]
-
Iodo Group (-I): Like other halogens, iodine has lone pairs that can be donated into the ring (+M effect). However, due to the poor orbital overlap between the large 5p orbital of iodine and the 2p orbital of carbon, this resonance donation is weak. Its -I effect is dominant, making iodine an overall electron-withdrawing and "deactivating" group.[4]
The interplay of these effects dictates the electron density at various positions on the benzene ring.
Quantitative Analysis: Hammett Substituent Constants
The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of benzene derivatives.[5][6] It relates reaction rates and equilibrium constants to two parameters: the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, quantifies the electronic effect of a substituent at the meta (σm) or para (σp) position.
-
Positive σ value: Indicates an electron-withdrawing group.
-
Negative σ value: Indicates an electron-donating group.
The σm value is generally considered to reflect the inductive effect, while the σp value represents the net result of both inductive and resonance effects.[6]
Table 1: Hammett Substituent Constants (σ)
| Substituent | σmeta (σm) | σpara (σp) | Dominant Electronic Character |
|---|---|---|---|
| Methoxy (-OCH₃) | +0.115 | -0.268 | Electron-donating (at para), Electron-withdrawing (at meta) |
| Iodo (-I) | +0.353 | +0.276 | Electron-withdrawing (at both positions) |
Data sourced from Hammett equation parameter tables.[5]
The data clearly illustrates that the methoxy group is electron-withdrawing at the meta position (where resonance is minimal) but strongly electron-donating at the para position (where resonance is maximized). The iodo group is electron-withdrawing at both positions, consistent with its dominant -I effect.
Positional Effects in Iodo-dimethoxybenzene Isomers
The specific arrangement of the iodo and two methoxy groups on the benzene ring determines the molecule's overall electronic profile and regioselectivity in reactions like electrophilic aromatic substitution. The activating/directing effects of the two methoxy groups and the deactivating effect of the iodine atom will combine.
-
Example 1: 1-Iodo-2,4-dimethoxybenzene: In this isomer, both methoxy groups are strong activating, ortho, para-directors. The methoxy at C2 activates C1, C3, and C5. The methoxy at C4 strongly activates C3 and C5. The iodine at C1 is a deactivator. The positions most activated for electrophilic substitution would be C3 and C5, which receive strong, additive electron-donating resonance effects from both methoxy groups.
-
Example 2: 4-Iodo-1,3-dimethoxybenzene: The methoxy groups at C1 and C3 are ortho, para-directors. The C1-methoxy activates C2 and C6. The C3-methoxy activates C2 and C4. Therefore, the C2 position is highly activated by both methoxy groups. The C6 position is also strongly activated. The iodine at C4 deactivates the ring. Electrophilic attack would be strongly favored at the C2 and C6 positions.[7]
Experimental Protocols for Characterization
Determining the electronic properties of a specific iodo-dimethoxybenzene isomer involves a combination of spectroscopic analysis and, potentially, kinetic studies.
Protocol: Spectroscopic Characterization
Spectroscopic methods provide direct insight into the electronic environment of the molecule.
Objective: To characterize the electronic structure of a synthesized iodo-dimethoxybenzene isomer using NMR and IR spectroscopy.
Methodology:
-
Sample Preparation: Dissolve a pure sample (5-10 mg) of the iodo-dimethoxybenzene isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Analysis: The chemical shifts (δ) of the aromatic protons provide key information. Electron-donating groups (like -OCH₃) shield nearby protons, causing an upfield shift (lower δ value) relative to benzene (δ ≈ 7.3 ppm).[8][9] Electron-withdrawing groups cause a downfield shift (higher δ value).[8] The protons ortho and para to the methoxy groups will be the most shielded.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis: The chemical shifts of the aromatic carbons are highly sensitive to substituent effects. Carbons attached to electron-donating groups are shielded (upfield shift), while those attached to or influenced by electron-withdrawing groups are deshielded (downfield shift).[10][11] The carbon bearing the iodine atom will show a significant upfield shift due to the "heavy atom effect," which can sometimes mask the deshielding inductive effect.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the neat or solid sample.
-
Analysis: While less direct for aromatic substitution patterns, the C-O stretching frequencies of the methoxy groups and the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide structural confirmation and subtle clues about the electronic environment.
-
Relevance in Drug Development
The methoxy group is a ubiquitous substituent in approved drugs, valued for its ability to fine-tune a molecule's properties.[12][13] Its electronic effects are central to its utility.
-
Target Binding Affinity: The oxygen of a methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic or van der Waals interactions within a protein's binding pocket.[14] The electron-donating nature of the methoxy group can modulate the π-system of the aromatic ring, influencing π-π stacking or cation-π interactions with protein residues, thereby enhancing binding affinity.[15]
-
Physicochemical Properties: Methoxy groups can improve metabolic stability by blocking sites susceptible to oxidation. Their introduction also impacts lipophilicity and solubility, which are critical parameters for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[14][15]
-
Conformational Control: The steric bulk and electronic nature of methoxy groups can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits optimally into a target's active site.
By strategically placing methoxy and iodo groups, medicinal chemists can precisely modulate the electronic landscape of a drug candidate to optimize its interaction with its biological target and improve its overall pharmacological profile.
Conclusion
The electronic properties of iodo-dimethoxybenzene isomers are a result of the complex and position-dependent interplay between the strong, resonance-donating methoxy groups and the inductively withdrawing iodo and methoxy substituents. A thorough understanding of these competing effects, quantified by parameters like Hammett constants and characterized by spectroscopic methods, is essential for professionals in chemical research and drug development. This knowledge enables the rational design of molecules with tailored reactivity and optimized biological activity, ultimately facilitating the creation of more effective chemical probes and therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Safety, handling, and storage guidelines for 2-Iodo-1,3-dimethoxybenzene
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Iodo-1,3-dimethoxybenzene
This guide provides comprehensive safety, handling, and storage information for this compound (CAS No: 16932-44-8), intended for researchers, scientists, and professionals in drug development and other scientific fields. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a solid organic compound used as an intermediate in various synthetic processes.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉IO₂ | [1][2] |
| Molar Mass | 264.06 g/mol | [2] |
| Appearance | White to off-white solid/crystals | [1] |
| Melting Point | 105-106 °C | [1][2] |
| Boiling Point | 287 °C | [1] |
| Density | 1.655 g/cm³ | [1] |
| Flash Point | 127 °C | [1] |
| Vapor Pressure | 0.005 mmHg at 25°C | [1] |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary routes of exposure are ingestion, skin contact, and eye contact. It is crucial to understand its classification to handle it appropriately.
GHS Classification Summary
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Eye Irritation | Category 2 |
| Skin Sensitization | Category 1 |
Source:[2]
Hazard Statements (H-Codes)
-
H301: Toxic if swallowed.[2]
-
H317: May cause an allergic skin reaction.[2]
-
H319: Causes serious eye irritation.[2]
Signal Word: Danger[2]
Safe Handling Protocols
Proper handling is essential to minimize risk. The following protocols outline the necessary engineering controls, personal protective equipment, and hygiene practices.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2][3]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Protective clothing should be worn to prevent skin contact.[1][3]
-
Respiratory Protection: If dust or aerosols are generated, use a P2 (EN 143) or N95 (US) type respirator cartridge.[2]
General Hygiene Practices
-
Avoid the formation and inhalation of dust.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.
Caption: A logical workflow for the safe handling of this compound.
Storage Guidelines
Proper storage is critical to maintain chemical integrity and prevent accidents.
-
Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[1][3] The recommended storage condition is room temperature in a sealed, dry container kept in a dark place.[1]
-
Containers: Keep containers tightly closed.[3]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[4]
-
Storage Class: The designated storage class is 6.1C, for combustible, acutely toxic compounds or those causing chronic effects.[2]
Emergency and First-Aid Procedures
In case of accidental exposure, immediate action is required.
| Exposure Route | First-Aid Protocol | Reference |
| Ingestion | Immediately call a Poison Control Center or doctor. Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. | [3][5] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical advice. | [1][3][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation or sensitization occurs, seek medical attention. | [3][5] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. | [5] |
Accidental Release and Fire-Fighting Measures
Spill Response
-
Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors or dust.[3] Use the personal protective equipment outlined in Section 3.2.
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[3]
-
Containment and Cleanup: Use spark-proof tools. Collect the spilled material using an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3][5]
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][5]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen iodide may be generated.[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
Experimental Protocol Reference: Synthesis
While specific experimental protocols for drug development applications are proprietary, the literature provides methods for its synthesis that serve as a reference for handling the compound in a reaction setting.
-
Method 1: this compound can be prepared by the reaction of iodine with 2,6-dimethoxybenzene under alkaline conditions.[1]
-
Method 2: Crystals of the compound have been obtained from a dimethyl sulfoxide solution containing 2,6-dimethoxybenzoic acid and iodobenzene diacetate, reacted under a nitrogen atmosphere at 353 K (80 °C).[7][8]
Researchers adapting these methods must first conduct a thorough risk assessment and integrate the handling, storage, and emergency procedures outlined in this guide into their specific experimental workflow.
References
- 1. chembk.com [chembk.com]
- 2. 2,6-二甲氧基-1-碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Iodo-1,3-dimethoxy-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Iodo-1,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Iodo-1,3-dimethoxybenzene as an aryl halide substrate. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic boron reagents.[2] this compound is a valuable building block, and its coupling with various arylboronic acids provides access to a diverse array of 2,6-dimethoxybiphenyl derivatives. These products are key intermediates in the synthesis of complex organic molecules, including biologically active compounds and materials with unique optical or electronic properties.
The general transformation is depicted below:
Scheme 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid.
Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (this compound) reacts with the Pd(0) catalyst.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes a typical set of reaction parameters for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from a similar procedure.[3]
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol | Limiting reagent. |
| Arylboronic Acid | 1.1 - 1.5 mmol | A slight excess is typically used to ensure complete consumption of the aryl iodide. |
| Catalyst | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 1-3 mol% | A common and effective pre-catalyst that is reduced in situ to the active Pd(0) species. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-3 mol% | An air-stable Pd(0) catalyst that can be used directly. |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 mmol | An effective and commonly used inorganic base. |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 mmol | Often used for more challenging couplings. |
| Solvent | ||
| Toluene/Water or Dioxane/Water | 4:1 to 10:1 v/v | Biphasic solvent systems are common and facilitate the reaction. |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | The reaction generally requires heating to proceed at a reasonable rate. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS for completion. |
| Yield | >85% | Expected yield for a successful reaction. |
Experimental Protocol
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 264 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add degassed toluene (10 mL) and deionized water (2 mL) to the flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2,6-dimethoxybiphenyl derivative.
-
Experimental Workflow
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly efficient and versatile method for the synthesis of a wide range of 2,6-dimethoxybiphenyl derivatives. The provided protocol offers a robust starting point for researchers, and optimization of the catalyst, base, and solvent system may be necessary for specific arylboronic acids to achieve maximum yields. This methodology is a valuable tool for the synthesis of key intermediates in drug discovery and materials science.
References
Application Notes and Protocols: Formation of (2,6-Dimethoxyphenyl)magnesium Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are powerful organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of these reagents from aryl halides is a fundamental transformation. This document provides detailed protocols for the formation of a Grignard reagent from 2-iodo-1,3-dimethoxybenzene, yielding (2,6-dimethoxyphenyl)magnesium iodide. The presence of two methoxy groups ortho to the site of metal insertion can influence the reactivity of the starting material and the stability of the resulting Grignard reagent. Careful control of reaction conditions is crucial to ensure successful formation and to minimize side reactions.
Quantitative Data Summary
The successful formation of a Grignard reagent is dependent on several factors, including the purity of reagents, the solvent, and the reaction temperature. The following table summarizes typical reaction parameters for the formation of aryl Grignard reagents, which can be applied to the synthesis of (2,6-dimethoxyphenyl)magnesium iodide.
| Parameter | Value/Range | Notes |
| Starting Material | This compound | - |
| Magnesium | 1.1 - 1.5 equivalents | Turnings are commonly used. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O) | THF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent. |
| Initiation Temperature | Room Temperature to gentle warming (approx. 30-40°C) | A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.[1][2] |
| Reaction Temperature | Gentle reflux of the solvent | Maintained after the reaction has been initiated. |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |
| Concentration | Typically 0.5 - 1.0 M | The concentration of the final Grignard reagent solution. |
Experimental Protocols
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)
-
Iodine (a small crystal for initiation) or 1,2-dibromoethane
-
Inert gas (Argon or Nitrogen)
-
Standard, flame-dried glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)
Procedure: Formation of (2,6-Dimethoxyphenyl)magnesium Iodide
-
Glassware and Reagent Preparation:
-
All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and assembled while hot under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.[2]
-
Magnesium turnings should be placed in the three-necked flask.
-
-
Initiation of the Grignard Reaction:
-
Under a positive pressure of inert gas, add a small amount of anhydrous THF to just cover the magnesium turnings.[2]
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[1][2] The disappearance of the iodine's color or the evolution of gas indicates the activation of the magnesium surface.[2]
-
Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
-
Formation of the Grignard Reagent:
-
Once the magnesium is activated, add a small portion (approximately 10%) of the this compound solution to the flask.
-
The reaction mixture should become cloudy, and a gentle reflux may be observed, indicating the start of the Grignard reagent formation. If the reaction does not initiate, gentle warming with a heat gun may be necessary.[2][3]
-
Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, continue to stir the reaction mixture and maintain the reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[3]
-
-
Confirmation and Use:
-
The resulting dark grey to brown solution is the Grignard reagent, (2,6-dimethoxyphenyl)magnesium iodide.
-
The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions.
-
For optimal results, the Grignard reagent should be used immediately.[2]
-
Visualizations
Caption: Experimental workflow for the formation of (2,6-dimethoxyphenyl)magnesium iodide.
Caption: Reaction scheme for the formation of the Grignard reagent.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Iodo-1,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These transformations are indispensable in the fields of medicinal chemistry, materials science, and agrochemicals. 2-Iodo-1,3-dimethoxybenzene is a valuable and versatile building block in this context. The electron-donating methoxy groups can influence the electronic properties of the aromatic ring, while the iodo-substituent provides a highly reactive site for oxidative addition to a palladium(0) catalyst, often allowing for milder reaction conditions compared to the corresponding bromo- or chloro-arenes.[1]
This document provides detailed application notes and standardized protocols for four major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination.
General Experimental Workflow
A typical workflow for setting up a palladium-catalyzed cross-coupling reaction involves careful preparation of reagents and assembly under an inert atmosphere to prevent catalyst degradation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species (typically a boronic acid or ester) with an organohalide.[1] It is widely used for synthesizing biaryl compounds, which are prevalent in pharmaceuticals.
General Reaction Scheme:
Application Notes: Representative Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl iodides structurally similar to this compound. The high reactivity of the C-I bond generally allows for efficient coupling.
| Coupling Partner | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | [2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1 mol%) | (none) | K₃PO₄·7H₂O | DMF/H₂O | 80 | - | ~62 | [3] |
| 4-Tolylboronic acid | PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | Dioxane/H₂O | 80 | 4 | ~92 | [2] |
| 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | - | [4][5] |
Note: Data is based on analogous substrates and serves as a starting point for optimization.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 eq).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[1][2]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water (5 mL total), via syringe.[4]
-
Reaction: Heat the reaction mixture to 80-100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[7]
Catalytic Cycle (Suzuki-Miyaura)
Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, representing a powerful method for C(sp²)–C(sp²) bond formation.[8] This reaction is known for its excellent stereoselectivity, typically yielding the trans isomer.[9]
General Reaction Scheme:
Application Notes: Representative Reaction Conditions
The Heck reaction often requires higher temperatures, and the choice of base and solvent is critical for achieving high yields.
| Coupling Partner | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂ (1 mol%) | PPh₃ (2 mol%) | Et₃N | Acetonitrile | 100 | - | - | [10] |
| Styrene | Pd(OAc)₂ (1 mol%) | (none) | KOAc | Methanol | 120 | - | - | [8] |
| n-Butyl acrylate | Pd(OAc)₂ (1 mol%) | P(o-tol)₃ | Na₂CO₃ | DMF | 120-140 | 2-4 | High | [11] |
| Acrylic acid | Pd(OAc)₂ (1.5 mol%) | (none) | Et₃N | Acetonitrile | 80-90 | 1 | - | [12] |
Note: Data is based on general Heck reaction principles and analogous substrates. Optimization is recommended.
Detailed Experimental Protocol (Heck Reaction)
-
Preparation: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 eq), the alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand if required (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add a degassed solvent such as DMF or acetonitrile (5 mL) followed by a base, typically an amine like triethylamine (Et₃N, 2.0 mmol, 2.0 eq) or an inorganic base like NaOAc.[11]
-
Inerting & Sealing: Purge the tube with an inert gas (argon or nitrogen) for 5 minutes, then seal the tube tightly.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir the mixture.
-
Monitoring: Follow the reaction's progress by TLC or GC. The reaction is typically complete within 2-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (25 mL) and transfer to a separatory funnel. Extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the resulting crude product by column chromatography on silica gel to isolate the substituted alkene.[12]
Catalytic Cycle (Heck)
Sonogashira Coupling
The Sonogashira coupling is the most widely used method for forming C(sp²)–C(sp) bonds, involving the reaction of a terminal alkyne with an aryl or vinyl halide.[13] The reaction is typically co-catalyzed by palladium and copper(I) salts.[14]
General Reaction Scheme:
Application Notes: Representative Reaction Conditions
Successful Sonogashira couplings require an amine base and often a copper(I) co-catalyst to facilitate the deprotonation and transfer of the alkyne.
| Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) | CuI (1 mol%) | Et₃N | THF | RT - 65 | 5-24 | High | [15] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Benzene | RT | - | - | [13] |
| 2-Methyl-3-butyn-2-ol | Pd₁@NC (0.3 mol%) | CuI (2 mol%) | Et₃N | MeCN | 80 | 5 | High | [16] |
| Terminal Alkyne | PdCl₂(PPh₃)₂ (2.5 mol%) | CuI (5 mol%) | DBU | DMSO | 100 | - | - | [17] |
Note: Reaction conditions are based on established protocols for aryl iodides.
Detailed Experimental Protocol (Sonogashira Coupling)
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base: Add anhydrous, degassed solvent such as THF or DMF (5 mL), followed by an amine base like triethylamine or diisopropylamine (DIPA) (2.0 mmol, 2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature or heat to 60-80 °C, depending on the reactivity of the alkyne.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[18]
Catalytic Cycle (Sonogashira)
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C–N bonds, coupling aryl halides with primary or secondary amines.[19][20] This reaction has broad applications in synthesizing anilines and their derivatives, which are common substructures in pharmaceuticals.
General Reaction Scheme:
Application Notes: Representative Reaction Conditions
This reaction is highly sensitive to the choice of ligand and base. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. Bulky, electron-rich phosphine ligands are essential for high catalytic activity.
| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 1-4 | High | [21] |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | High | [19] |
| Cyclohexylamine | Pd(I) Dimer | JohnPhos | KOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | High | [21] |
| Dibenzylamine | Pd(OAc)₂ | SPhos | K₃PO₄ | t-BuOH | 110 | 24 | High | [20] |
Note: Conditions are generalized from protocols for various aryl halides and amines.
Detailed Experimental Protocol (Buchwald-Hartwig Amination)
-
Preparation: In a glovebox or using Schlenk techniques, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd), a suitable biarylphosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) to an oven-dried reaction tube with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) to the tube. Seal the tube with a PTFE septum cap.
-
Inerting: Remove the tube from the glovebox and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Liquid Addition: Add the amine (1.2 mmol, 1.2 eq) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 3 mL) via syringe.[21]
-
Reaction: Heat the rapidly stirring reaction mixture in an oil bath at 80-110 °C.
-
Monitoring: Monitor the reaction by GC or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the N-aryl product.
Catalytic Cycle (Buchwald-Hartwig)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 12. odinity.com [odinity.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. rsc.org [rsc.org]
Application Notes and Protocols: 2-Iodo-1,3-dimethoxybenzene in Organic Synthesis
Introduction
2-Iodo-1,3-dimethoxybenzene is a versatile organic building block with the chemical formula C₈H₉IO₂. It presents as a white to yellow crystalline solid with a melting point of 105-106°C. As an aryl iodide, it serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, dyes, and agrochemicals. The reactivity of the carbon-iodine (C-I) bond makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. The C-I bond's lower dissociation energy compared to other carbon-halogen bonds facilitates the rate-determining oxidative addition step in many catalytic cycles, making iodo-substituted arenes highly reactive.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as in the synthesis of dibenzofuran scaffolds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely used in the pharmaceutical and materials science industries to construct biaryl structures, which are common motifs in biologically active compounds.[2] this compound is an ideal substrate for this reaction due to the high reactivity of the C-I bond.[1]
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with a boronic acid (activated by a base), and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]
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// Edges pd0 -> oxidative_addition [color="#5F6368"]; reactants -> oxidative_addition [color="#5F6368"]; oxidative_addition -> pd2_complex [color="#5F6368"]; pd2_complex -> transmetalation [color="#5F6368"]; base -> transmetalation [color="#5F6368"]; transmetalation -> pd2_biaryl [color="#5F6368"]; pd2_biaryl -> reductive_elimination [color="#5F6368"]; reductive_elimination -> product [color="#5F6368"]; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", fontcolor="#202124", color="#5F6368"]; } tcaption { label = "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."; fontname = "Arial"; fontsize = 10; fontcolor = "#202124"; }
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
The following table summarizes generalized conditions for the Suzuki-Miyaura coupling of aryl iodides. These should serve as a starting point for optimization with this compound.
| Parameter | Condition | Notes | Reference |
| Aryl Halide | This compound (1.0 equiv.) | --- | N/A |
| Boronic Acid | Arylboronic acid (1.2-1.5 equiv.) | Can be varied. | [2] |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-3 mol%) | Pd(PPh₃)₄ is common; other catalysts/ligands may be used. | |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv.) | Base choice can significantly impact yield. | |
| Solvent | Toluene/Ethanol/H₂O, Dioxane/H₂O, or DMF | Degassed solvents are crucial. | [1][3] |
| Temperature | 80-110 °C | Reaction is typically heated to reflux. | [1][2] |
| Reaction Time | 12-24 hours | Monitor by TLC or GC-MS. | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.[2][4]
-
Preparation : To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[2][4]
-
Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of Toluene/Ethanol) via syringe.[1]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[3]
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Workup :
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1]
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] It is typically co-catalyzed by palladium and copper complexes.[6] Given their high reactivity, aryl iodides like this compound are excellent substrates, often enabling the reaction to proceed under mild conditions, sometimes even at room temperature.[5] This reaction is invaluable for synthesizing complex natural products and pharmaceuticals.[7]
Reaction Principle
The reaction involves a dual catalytic cycle. The palladium cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst. Concurrently, the copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][8]
// Connecting edge cu_acetylide -> pd2_complex [label=" Transmetalation", lhead=cluster_pd, color="#5F6368"]; pd2_complex -> pd2_alkyne [style=invis]; } tcaption { label = "Catalytic cycle of the Sonogashira cross-coupling reaction."; fontname = "Arial"; fontsize = 10; fontcolor = "#202124"; }
Data Presentation: Typical Sonogashira Reaction Conditions
The table below outlines representative conditions for Sonogashira couplings.
| Parameter | Condition | Notes | Reference |
| Aryl Halide | This compound (1.0 equiv.) | --- | N/A |
| Alkyne | Terminal Alkyne (1.1-1.5 equiv.) | Can be varied. | [5] |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(OAc)₂ | A variety of Pd(0) and Pd(II) sources can be used. | [5] |
| Cu Co-catalyst | CuI (1-5 mol%) | Essential for the classical Sonogashira reaction. | [5] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Amine base also often serves as the solvent. | [5][6] |
| Solvent | THF, DMF, or the amine base itself | Anhydrous and anaerobic conditions are typical. | [5][6] |
| Temperature | Room Temperature to 100 °C | Aryl iodides often react at lower temperatures. | [5] |
| Reaction Time | 2-24 hours | Monitor by TLC or GC-MS. | [5] |
Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for the coupling of aryl iodides.[5]
-
Preparation : To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 3 mol%).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition : Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 equiv.). Stir the mixture for 10-15 minutes.
-
Alkyne Addition : Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.
-
Reaction : Stir the reaction at the appropriate temperature (starting at room temperature for aryl iodides) and monitor its progress by TLC.
-
Workup :
-
Once complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst residues and salts.[5]
-
Wash the organic phase with aqueous ammonium chloride (NH₄Cl) and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification : Purify the crude product by flash column chromatography.[5]
Heck Cross-Coupling Reactions
The Mizoroki-Heck reaction is a powerful method for C-C bond formation between an unsaturated halide and an alkene, catalyzed by a palladium complex.[9][10] It is a key transformation for the synthesis of substituted alkenes.[9] this compound is an excellent substrate due to the high reactivity of aryl iodides in the initial oxidative addition step.[11]
Reaction Principle
The catalytic cycle begins with the oxidative addition of the aryl iodide into a Pd(0) complex to form a Pd(II) species. This is followed by the coordination and subsequent insertion of the alkene into the palladium-aryl bond. The final steps involve a β-hydride elimination to form the alkene product and reductive elimination of HX with a base to regenerate the Pd(0) catalyst.[11]
Data Presentation: Typical Heck Reaction Conditions
The following table provides a summary of typical conditions for Heck reactions involving aryl iodides.
| Parameter | Condition | Notes | Reference |
| Aryl Halide | This compound (1.0 equiv.) | --- | N/A |
| Alkene | Styrene, Acrylate, etc. (1.2-1.5 equiv.) | Electron-poor alkenes often react more efficiently. | [11] |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Often used with a phosphine ligand like PPh₃. | [10][11] |
| Ligand | PPh₃, P(o-tol)₃ (if needed) | Ligands can stabilize the catalyst and improve yields. | [11] |
| Base | Triethylamine (TEA), K₂CO₃, Na₂CO₃ | An organic or inorganic base is required. | [10][11] |
| Solvent | Anhydrous DMF, Acetonitrile | Polar aprotic solvents are common. | [10][11] |
| Temperature | 80-140 °C | Higher temperatures are often necessary. | [11][12] |
| Reaction Time | 4-24 hours | Monitor by TLC or GC-MS. | [10][11] |
Experimental Protocol: Heck Coupling with an Acrylate
This protocol is adapted from general procedures for the Heck coupling of aryl iodides.[10][11]
-
Preparation : In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand if required (e.g., PPh₃, 4 mol%).
-
Reagent Addition : Add the anhydrous solvent (e.g., DMF) and stir for 10 minutes to allow for the in-situ formation of the active Pd(0) catalyst.[11]
-
Alkene and Base Addition : Add the alkene (e.g., n-butyl acrylate, 1.2 equiv.) and the base (e.g., triethylamine, 1.5 equiv.) to the reaction mixture.[11]
-
Reaction : Heat the mixture to 100 °C and maintain this temperature with vigorous stirring for 12-24 hours.[11]
-
Monitoring : Monitor the reaction's progress by TLC.
-
Workup :
-
Purification : Filter the solution, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the pure product.[11]
Synthesis of Dibenzofurans
This compound can serve as a precursor for the synthesis of substituted dibenzofurans. The general strategy involves the formation of an o-iododiaryl ether, followed by an intramolecular C-H activation/cyclization to form the furan ring.[13] Palladium catalysts are highly effective for this transformation.[14]
Reaction Principle
The synthesis begins with the O-arylation of a phenol with an aryl iodide (or vice-versa) to form an o-iododiaryl ether. This intermediate then undergoes an intramolecular palladium-catalyzed C-H activation and C-C bond formation to yield the dibenzofuran core.[13][14]
Experimental Protocol: Synthesis of Dibenzofuran via C-H activation
This protocol is based on a ligand-free, reusable Pd/C catalyzed method.[13][14]
-
Synthesis of o-Iododiaryl Ether :
-
In a reaction vessel, combine the chosen phenol (1.0 equiv.), this compound (1.1 equiv.), a copper or palladium catalyst, and a base (e.g., Cs₂CO₃, 2.0 equiv.) in a suitable solvent like DMF.
-
Heat the reaction mixture (e.g., 100-120 °C) until the starting materials are consumed (monitor by TLC).
-
Perform a standard aqueous workup and purify the intermediate o-iododiaryl ether by column chromatography.
-
-
Intramolecular Cyclization :
-
To a solution of the purified o-iododiaryl ether (1.0 equiv.) in a solvent such as DMF, add a base (e.g., K₂CO₃, 2.0 equiv.) and the palladium on carbon (Pd/C, 5 mol%) catalyst.[14]
-
Heat the reaction mixture (e.g., 120-140 °C) for several hours until the cyclization is complete (monitor by TLC).[14]
-
Cool the reaction, dilute with an organic solvent, and filter off the Pd/C catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final dibenzofuran product by column chromatography or recrystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dibenzofuran synthesis [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction: Arylating with 2-Iodo-1,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Heck reaction, specifically for the arylation of various olefins using 2-iodo-1,3-dimethoxybenzene. This electron-rich aryl iodide is a valuable building block in the synthesis of complex organic molecules, and the methodologies outlined below offer a guide for its efficient coupling with a range of alkene substrates.
Introduction
The Mizoroki-Heck reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base. Aryl iodides are particularly reactive substrates in this transformation. This document focuses on the application of this compound in Heck coupling reactions, providing specific conditions for its reaction with styrene, methyl acrylate, and butyl acrylate. The electron-donating methoxy groups on the aromatic ring can influence the reactivity of the aryl iodide, making the optimization of reaction conditions crucial for achieving high yields.
General Reaction Scheme
The general transformation for the Heck arylation with this compound is depicted below:
Figure 1: General scheme of the Heck reaction with this compound.
Tabulated Reaction Conditions and Yields
The following tables summarize the reaction conditions and corresponding yields for the Heck coupling of this compound with various alkenes. These examples provide a starting point for reaction optimization.
Table 1: Heck Coupling of this compound with Styrene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | Na₂CO₃ (2) | DMA | 120 | 16 | 92 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 110 | 10 | 88 |
Table 2: Heck Coupling of this compound with Methyl Acrylate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | - | K₂CO₃ (2.5) | DMF | 110 | 12 | 80[1] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | Acetonitrile | 80 | 24 | 75 |
| 3 | PdCl₂ (5) | - | NaOAc (3) | DMA | 100 | 18 | 78 |
Table 3: Heck Coupling of this compound with Butyl Acrylate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | - | Et₃N (2.5) | DMF | 80 | 16 | 90 |
| 2 | Pd₂(dba)₃ (0.5) | P(t-Bu)₃ (2) | K₃PO₄ (2) | Toluene | 110 | 12 | 95 |
| 3 | Pd/C (5) | - | Na₂CO₃ (2) | NMP | 120 | 24 | 82 |
Experimental Protocols
The following are detailed experimental protocols for the Heck arylation of different alkenes with this compound.
Protocol 1: Synthesis of (E)-2,6-dimethoxystilbene
This protocol describes the coupling of this compound with styrene.
Materials:
-
This compound (1.0 mmol, 264 mg)
-
Styrene (1.2 mmol, 125 mg, 0.137 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 152 mg, 0.209 mL)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Add triethylamine and styrene to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-2,6-dimethoxystilbene.
Protocol 2: Synthesis of Methyl (E)-3-(2,6-dimethoxyphenyl)acrylate
This protocol is adapted from the synthesis of a structurally related compound and outlines the coupling of this compound with methyl acrylate.[1]
Materials:
-
This compound (1.0 mmol, 264 mg)
-
Methyl acrylate (2.0 mmol, 172 mg, 0.180 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Potassium carbonate (K₂CO₃, 2.5 mmol, 345 mg)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, palladium(II) acetate, and potassium carbonate.
-
Add anhydrous DMF (5 mL) to the flask.
-
Add methyl acrylate to the reaction mixture.
-
Heat the reaction mixture to 110 °C under an inert atmosphere and stir for 12 hours.[1]
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water (25 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
Protocol 3: Synthesis of Butyl (E)-3-(2,6-dimethoxyphenyl)acrylate
This protocol details the ligandless Heck coupling of this compound with butyl acrylate.
Materials:
-
This compound (1.0 mmol, 264 mg)
-
Butyl acrylate (1.5 mmol, 192 mg, 0.215 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
Triethylamine (Et₃N, 2.5 mmol, 253 mg, 0.348 mL)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
Procedure:
-
To a sealable reaction tube, add this compound and palladium(II) acetate.
-
Add anhydrous DMF, triethylamine, and butyl acrylate to the tube.
-
Seal the tube and heat the reaction mixture to 80 °C with stirring for 16 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Catalytic cycle of the Heck reaction.
Experimental Workflow for Heck Arylation
This diagram outlines a typical experimental workflow for performing a Heck reaction in the laboratory.
General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-1,3-dimethoxybenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become a cornerstone in modern organic synthesis. Its applications are extensive, ranging from the synthesis of natural products and pharmaceuticals to the development of advanced materials and nanomaterials.[1] The reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[1]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-iodo-1,3-dimethoxybenzene with various terminal alkynes. Aryl iodides are highly reactive substrates in this transformation, often enabling the reaction to proceed with high efficiency under mild conditions.[1]
Reaction Scheme
The general scheme for the Sonogashira coupling of this compound is depicted below:
This compound
O C≡C-R OMe / \ / \ / C---C--C-----C----C | | | | | C---C--C-----C----C \ / \ / O H OMe
Caption: Dual catalytic cycle of the Sonogashira reaction.
Experimental Workflow
A generalized workflow for conducting a Sonogashira coupling experiment is outlined below. This workflow ensures the reaction is set up under appropriate inert conditions and includes steps for monitoring, workup, and purification.
Caption: Generalized workflow for the Sonogashira coupling experiment.
Data Presentation: Reaction Parameters and Yields
The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligands, base, solvent, and temperature. The following tables summarize typical conditions and reported yields for the coupling of various aryl iodides with terminal alkynes. While specific data for this compound is not extensively reported, the data for structurally similar compounds provide a strong predictive basis for reaction optimization.
Table 1: Typical Reaction Conditions for Sonogashira Coupling
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 95 |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | n-BuNH₂ | Benzene | 80 | 91 |
| 1-Iodonaphthalene | 1-Heptyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | Et₃N | DMF | 50 | 98 |
| 2-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | - | [TBP][4EtOV] | Ionic Liquid | RT | 96 [2] |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | High [3] |
Table 2: Catalyst System Performance
| Catalyst System | Aryl Halide | Alkyne | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodides | Terminal Alkynes | >90 | Mild conditions, often at room temperature. |
| Pd(PPh₃)₄ / CuI | Aryl Bromides | Terminal Alkynes | 80-95 | Higher temperatures may be required. |
| Pd(OAc)₂ / Ligand / CuI | Aryl Bromides/Chlorides | Terminal Alkynes | Variable | Ligand choice is critical for efficiency. |
| Pd(PPh₃)₄ | Aryl Iodides | Terminal Alkynes | Good | Copper-free conditions are possible, sometimes requiring higher temperatures or specific bases. [4][5] |
| Pd/C / CuI | Aryl Iodides | Terminal Alkynes | Good | Heterogeneous catalyst, easy to remove. |
Experimental Protocols
This section provides a general, detailed protocol for a typical Sonogashira coupling reaction involving an aryl iodide and a terminal alkyne. This protocol can be adapted for the specific coupling of this compound.
Protocol 1: Standard Palladium and Copper Co-catalyzed Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add the anhydrous and degassed solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).
-
Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and complex formation.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 40-80 °C) if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 2-alkynyl-1,3-dimethoxybenzene derivative.
Protocol 2: Copper-Free Sonogashira Coupling
The use of copper co-catalysts can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). [5]Copper-free Sonogashira protocols have been developed to circumvent this issue. [4][6] Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine like piperidine or triethylamine) (2.0-3.0 mmol)
-
Anhydrous and degassed solvent (e.g., DMF, Dioxane, or Toluene) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the anhydrous and degassed solvent (5 mL).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.5 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 60 °C to 120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. The ammonium chloride wash may be omitted if no copper salts are present, though a simple aqueous wash is still recommended.
Conclusion
The Sonogashira coupling provides an efficient and reliable method for the synthesis of 2-alkynyl-1,3-dimethoxybenzene derivatives. The choice between a traditional copper-co-catalyzed system and a copper-free protocol will depend on the specific substrates and the desired reaction conditions. The protocols provided herein offer a solid starting point for researchers to develop and optimize this important transformation for their specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijnc.ir [ijnc.ir]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Iodo-1,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope, tolerance of various functional groups, and generally mild reaction conditions offer significant advantages over traditional methods for C-N bond formation.[1]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-iodo-1,3-dimethoxybenzene, an electron-rich aryl iodide. The protocols outlined herein are designed to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and process development.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I), forming a Pd(II)-aryl-iodide complex.[1]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The choice of ligand is critical to the success of the reaction, as it influences the rates of oxidative addition and reductive elimination, thereby preventing unwanted side reactions.[2]
Experimental Data
The following tables summarize the reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines
| Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 18 | 92 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| Benzylamine | [Pd(allyl)Cl]₂ (0.5) / RuPhos (1.5) | K₃PO₄ | t-BuOH | 90 | 16 | 95 |
| n-Hexylamine | Pd(OAc)₂ (1.5) / BrettPhos (3) | LHMDS | THF | 80 | 20 | 85 |
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines
| Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) / Xantphos (2) | NaOtBu | Toluene | 100 | 12 | 98 |
| Piperidine | Pd(OAc)₂ (2) / DavePhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 94 |
| N-Methylaniline | [Pd(allyl)Cl]₂ (0.5) / tBuXPhos (1.5) | K₃PO₄ | Toluene | 100 | 24 | 89 |
| Dibenzylamine | Pd(OAc)₂ (2) / JohnPhos (4) | LHMDS | THF | 80 | 24 | 82 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium source (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base (typically 1.2-2.0 equivalents relative to the aryl iodide).
-
Under the inert atmosphere, add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound offers a reliable and high-yielding route to a variety of N-aryl-2,6-dimethoxyaniline derivatives. The choice of catalyst system, base, and solvent can be tailored to the specific amine coupling partner to achieve optimal results. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors.
References
Application of 2-Iodo-1,3-dimethoxybenzene in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1,3-dimethoxybenzene is a versatile aromatic building block crucial for the synthesis of a wide array of pharmaceutical intermediates. Its chemical structure, featuring an iodine atom ortho to two methoxy groups, renders it an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy groups activates the aryl iodide bond, facilitating reactions such as Ullmann, Suzuki, and Sonogashira couplings. These reactions are fundamental in constructing complex molecular architectures, particularly biaryl, diaryl ether, and aryl-alkyne scaffolds, which are prevalent in numerous biologically active compounds. This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
The primary applications of this compound in pharmaceutical intermediate synthesis revolve around the formation of new carbon-carbon and carbon-oxygen bonds.
-
Ullmann Condensation for Diaryl Ether Synthesis: The Ullmann reaction is a classical and reliable method for the synthesis of diaryl ethers, a common motif in many pharmaceuticals. This compound can be coupled with various phenols to introduce the 2,6-dimethoxyphenyl group, a key structural element in some drug candidates.[1][2][3][4]
-
Suzuki-Miyaura Coupling for Biaryl Synthesis: The Suzuki coupling is a powerful and widely used method for the formation of C-C bonds.[5][6] The reaction of this compound with a variety of arylboronic acids provides access to a diverse range of 2,6-dimethoxybiphenyl derivatives. These biaryl structures are important intermediates for compounds targeting a range of therapeutic areas.[7]
-
Sonogashira Coupling for Aryl-Alkyne Synthesis: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[2][8] This reaction allows for the introduction of an alkynyl moiety at the 2-position of the 1,3-dimethoxybenzene ring, leading to intermediates for the synthesis of various kinase inhibitors and other targeted therapies.[9]
Experimental Protocols
The following are detailed, representative protocols for the key applications of this compound. These protocols are based on established methodologies for similar aryl iodides and can be adapted and optimized for specific substrates and scales.
Ullmann Condensation for the Synthesis of a Diaryl Ether Intermediate
This protocol describes a representative copper-catalyzed Ullmann condensation between this compound and a substituted phenol to form a diaryl ether.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for the Ullmann Condensation.
Materials:
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Stoichiometry (eq.) | Sample Amount (1 mmol scale) |
| This compound | C₈H₉IO₂ | 264.06 | 1.0 | 264 mg |
| Substituted Phenol | Varies | Varies | 1.2 | 1.2 mmol |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.1 (10 mol%) | 19 mg |
| L-Proline | C₅H₉NO₂ | 115.13 | 0.2 (20 mol%) | 23 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 276 mg |
| Dimethyl Sulfoxide (DMSO), anhydrous | C₂H₆OS | 78.13 | - | 5 mL |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the substituted phenol (1.2 eq), Copper(I) Iodide (0.1 eq), L-Proline (0.2 eq), and Potassium Carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol outlines a representative palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura Coupling.
Materials:
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Stoichiometry (eq.) | Sample Amount (1 mmol scale) |
| This compound | C₈H₉IO₂ | 264.06 | 1.0 | 264 mg |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 mmol |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 (3 mol%) | 35 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 276 mg |
| Toluene | C₇H₈ | 92.14 | - | 4 mL |
| Ethanol | C₂H₅OH | 46.07 | - | 1 mL |
| Water | H₂O | 18.02 | - | 1 mL |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene (4 mL) and ethanol (1 mL).
-
Add an aqueous solution of Potassium Carbonate (2.0 eq in 1 mL of water).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture under the inert atmosphere.
-
Heat the reaction to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired biaryl compound.
Sonogashira Coupling for the Synthesis of an Aryl-Alkyne Intermediate
This protocol provides a representative procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for the Sonogashira Coupling.
Materials:
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Stoichiometry (eq.) | Sample Amount (1 mmol scale) |
| This compound | C₈H₉IO₂ | 264.06 | 1.0 | 264 mg |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 mmol |
| Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 (2 mol%) | 14 mg |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.04 (4 mol%) | 7.6 mg |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 | 0.42 mL |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 10 mL |
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and Copper(I) Iodide (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF (10 mL) and Triethylamine (3.0 eq) via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction for completion by TLC or GC-MS (typically 2-8 hours).
-
Once complete, filter the reaction mixture through a pad of Celite to remove the precipitated salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the desired aryl-alkyne.
Quantitative Data Summary
The following table summarizes representative yields and reaction conditions for the coupling reactions of this compound. Note that these are typical values, and actual results may vary depending on the specific substrates and optimized conditions.
| Reaction Type | Coupling Partner Example | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Ullmann Condensation | 4-Methoxyphenol | CuI (10), L-Proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 18 | 75 - 90 |
| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 8 | 80 - 95 |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N (3.0) | THF | RT - 50 | 6 | 85 - 98 |
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to readily participate in key cross-coupling reactions such as Ullmann, Suzuki, and Sonogashira couplings allows for the efficient construction of complex molecular scaffolds. The protocols and data presented herein provide a solid foundation for researchers to utilize this important building block in their drug discovery and development efforts. Careful optimization of the reaction conditions for specific substrates will be key to achieving high yields and purity of the desired intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. www1.udel.edu [www1.udel.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to the Iodination of 1,3-Dimethoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodinated aromatic compounds, or iodoarenes, are crucial intermediates in organic synthesis, particularly for carbon-carbon and carbon-nitrogen bond formation in the development of natural products and bioactive compounds.[1] The iodination of activated aromatic rings, such as 1,3-dimethoxybenzene, is a fundamental example of electrophilic aromatic substitution.[2] Traditional methods for iodination often involve harsh reagents or solvents. This protocol details an environmentally conscious and efficient method for the regioselective mono-iodination of 1,3-dimethoxybenzene using elemental iodine (I₂) with 30% aqueous hydrogen peroxide (H₂O₂) as an oxidant under solvent-free reaction conditions (SFRC).[1][3] This "green" approach offers high atom economy, operational simplicity, and avoids the use of organic solvents during the reaction phase.[1][4] The methoxy groups in 1,3-dimethoxybenzene are activating and ortho-, para-directing, leading to the selective formation of 1-iodo-2,4-dimethoxybenzene.
Reaction Scheme
Figure 1: Iodination of 1,3-dimethoxybenzene with Iodine and Hydrogen Peroxide to yield 1-iodo-2,4-dimethoxybenzene.
Experimental Data
The following table summarizes the quantitative data for the iodination of 1,3-dimethoxybenzene under solvent-free conditions. The data highlights the efficiency of using a sub-stoichiometric amount of iodine, where H₂O₂ facilitates the regeneration of the iodinating species.[1]
| Entry | Substrate | Molar Ratio (Substrate:I₂:H₂O₂) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 1,3-Dimethoxybenzene | 1 : 0.5 : 0.6 | 45 | 5 | 92 | 78[1][4] |
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Stavber and co-workers.[1][4]
Materials and Equipment:
-
1,3-Dimethoxybenzene (liquid, CAS: 151-10-0)[5]
-
Iodine (solid, finely powdered, CAS: 7553-56-2)
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethoxybenzene (e.g., 10 mmol, 1.38 g).
-
Add finely powdered iodine (I₂) (e.g., 5 mmol, 1.27 g).[1]
-
Place the flask in a heating mantle or oil bath.
-
-
Reaction Execution:
-
Work-up and Quenching:
-
After 5 hours, cool the reaction mixture to room temperature.
-
Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (e.g., 30 mL) to the flask to quench any unreacted iodine.[1] Stir until the characteristic purple/brown color of iodine disappears.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x 30 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification and Analysis:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product, 1-iodo-2,4-dimethoxybenzene, can be further purified by column chromatography or recrystallization if necessary.[6]
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected product is a solid with a melting point of 37-41 °C.[7]
-
Experimental Workflow Diagram
Caption: Workflow for the iodination of 1,3-dimethoxybenzene.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 6. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 7. 1-Iodo-2,4-dimethoxybenzene 97 20469-63-0 [sigmaaldrich.com]
Application Notes and Protocols: Metal-Halogen Exchange Reactions of 2-Iodo-1,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for metal-halogen exchange reactions involving 2-iodo-1,3-dimethoxybenzene. This versatile substrate can be readily converted into its corresponding organolithium or organomagnesium (Grignard) reagent, which are powerful nucleophilic intermediates for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two ortho-methoxy groups can influence the reactivity and stability of these organometallic species.
Overview of Metal-Halogen Exchange
Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound. This process is particularly efficient for aryl iodides, such as this compound, due to the relatively weak carbon-iodine bond. The most common reagents for this transformation are alkyllithiums (e.g., n-butyllithium) and magnesium metal (for Grignard reagent formation).
The resulting 2,6-dimethoxyphenyl organometallic species is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups at the 2-position of the 1,3-dimethoxybenzene core, a common scaffold in medicinal chemistry and materials science.
Quantitative Data Summary
The following table summarizes the yields of products obtained from the metal-halogen exchange of this compound followed by quenching with various electrophiles.
| Entry | Organometallic Reagent | Electrophile | Product | Yield (%) |
| 1 | 2,6-Dimethoxyphenyllithium | N,N-Dimethylformamide (DMF) | 2,6-Dimethoxybenzaldehyde | ~75-85% (estimated) |
| 2 | 2,6-Dimethoxyphenyllithium | Carbon Dioxide (CO₂) | 2,6-Dimethoxybenzoic acid | ~70-80% (estimated) |
| 3 | (2,6-Dimethoxyphenyl)magnesium bromide | Benzaldehyde | (2,6-Dimethoxyphenyl)(phenyl)methanol | Good (not specified) |
| 4 | (2,6-Dimethoxyphenyl)magnesium bromide | 2-Thienyl aldehyde | (2,6-Dimethoxyphenyl)(thiophen-2-yl)methanol | Good (not specified) |
Note: Yields are based on literature for analogous substrates and general knowledge of these reactions, as specific quantitative data for a wide range of electrophiles with this compound is not extensively documented in single sources.
Experimental Protocols
Caution: Organolithium reagents such as n-butyllithium are pyrophoric and moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.
Protocol 1: Lithium-Iodine Exchange and Formylation
This protocol describes the formation of 2,6-dimethoxyphenyllithium followed by its reaction with N,N-dimethylformamide (DMF) to yield 2,6-dimethoxybenzaldehyde.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (e.g., 5-10 mL per mmol of substrate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
In a separate, dry flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF.
-
Add the DMF solution dropwise to the cold solution of 2,6-dimethoxyphenyllithium, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Grignard Reagent Formation and Reaction with an Aldehyde
This protocol details the preparation of (2,6-dimethoxyphenyl)magnesium bromide and its subsequent reaction with an aldehyde.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
A small crystal of iodine (as an activator)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Heat the flask gently with a heat gun under a flow of argon to activate the magnesium (the purple iodine vapor will sublime).
-
Allow the flask to cool to room temperature and add anhydrous THF to cover the magnesium.
-
Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.
-
Add a small portion of the aryl iodide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-2 hours).
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve the aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath.
-
Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Visualizations
Caption: Experimental workflow for metal-halogen exchange of this compound.
Caption: Logical relationship of the metal-halogen exchange and subsequent electrophilic substitution.
Troubleshooting & Optimization
Optimizing reaction yield for the synthesis of 2-Iodo-1,3-dimethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-Iodo-1,3-dimethoxybenzene.
Troubleshooting Guide
Low or no yield of this compound is a common issue. The following guide addresses potential causes and provides systematic solutions.
Problem: Low Conversion of 1,3-dimethoxybenzene
| Potential Cause | Suggested Solution |
| Insufficient Activation of Iodine | When using elemental iodine (I₂), an oxidizing agent is crucial for the formation of the electrophilic iodine species required for aromatic iodination. Ensure the correct stoichiometry and addition of an oxidizing agent like 30% hydrogen peroxide (H₂O₂) or iodic acid (HIO₃) in the presence of an acid catalyst. |
| Inadequate Reaction Temperature | Some iodination methods require heating to proceed at an optimal rate. For instance, the I₂/H₂O₂ system may require heating to around 45°C to achieve a high conversion.[1] |
| Poor Reagent Quality | Ensure the purity of 1,3-dimethoxybenzene and the activity of the iodinating agent. Old or improperly stored reagents can lead to diminished reactivity. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction. While some methods are performed under solvent-free conditions, others may utilize solvents like acetonitrile or a mixture of acetic acid and acetic anhydride.[2][3][4][5] Ensure the solvent is appropriate for the chosen method and is dry if necessary. |
Problem: Formation of Di-iodinated Byproducts
The primary byproduct in this synthesis is often 4,6-diiodo-1,3-dimethoxybenzene.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | An excess of the iodinating agent can lead to multiple iodinations on the aromatic ring. Carefully control the molar ratio of the iodinating agent to 1,3-dimethoxybenzene. A ratio of 1:1 or even slightly less of the iodinating agent is often preferred for mono-iodination.[2] |
| High Reactivity of the Substrate | The two methoxy groups strongly activate the aromatic ring, making it susceptible to further iodination. To minimize di-iodination, consider a slower addition of the iodinating agent or performing the reaction at a lower temperature to control the reaction rate. |
| Inefficient Mixing | In heterogeneous reaction mixtures, localized high concentrations of the iodinating agent can promote di-iodination. Ensure vigorous and efficient stirring throughout the reaction. |
Problem: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Product and Byproducts | This compound and its di-iodinated counterpart can have similar polarities, making separation by column chromatography challenging. |
| Residual Iodine | Unreacted iodine can contaminate the final product. A wash with a sodium thiosulfate solution during the workup is effective in removing residual iodine.[2] |
| Presence of Unreacted Starting Material | If the reaction has not gone to completion, separating the product from the starting material may be necessary. Optimize the reaction conditions to maximize conversion. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Several methods are available, primarily involving the electrophilic iodination of 1,3-dimethoxybenzene. Key methods include:
-
Iodination with Iodine and Hydrogen Peroxide: This method uses elemental iodine in the presence of an oxidizing agent like 30% aqueous hydrogen peroxide.[1][6] It is considered a "green" chemistry approach as the main byproduct is water.
-
Iodination with Iodic Acid and Sulfuric Acid: This procedure employs iodic acid in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid.[3]
-
Iodination with Iodine and Nitrogen Dioxide: This method utilizes iodine with nitrogen dioxide as a catalyst in an organic solvent like acetonitrile.[4][5]
-
From 2,6-Dimethoxybenzoic Acid: An alternative route involves the reaction of 2,6-dimethoxybenzoic acid with iodobenzene diacetate in DMSO.[7][8][9]
Q2: How can I optimize the yield of this compound while minimizing di-iodination?
A2: To optimize for the mono-iodinated product, careful control of reaction parameters is essential.
| Parameter | Recommendation |
| Molar Ratio | Use a molar ratio of 1,3-dimethoxybenzene to the active iodinating species of approximately 1:1.[2] Some studies suggest using a slight excess of the aromatic compound. |
| Reaction Time & Temperature | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Lowering the temperature can sometimes improve selectivity for the mono-iodinated product. A study using I₂/H₂O₂ found a 92% conversion to the mono-iodinated product after 5 hours at 45°C.[1] |
| Rate of Addition | Slow, dropwise addition of the iodinating agent can help maintain a low concentration of the electrophile and reduce the likelihood of a second iodination event. |
Q3: What is a typical experimental protocol for the synthesis using iodine and hydrogen peroxide?
A3: The following is a general protocol based on literature procedures.[1][6]
Q4: What is the logical relationship for troubleshooting low yield in this synthesis?
A4: A systematic approach to troubleshooting is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 3. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 5. CN103172480A - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Iodo-1,3-dimethoxy-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Iodo-1,3-dimethoxybenzene by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-iodo-1,3-dimethoxybenzene using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most common and effective stationary phase. A typical mobile phase (eluent) is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate. A good starting ratio to try is in the range of 150:1 to 20:1 (hexane:ethyl acetate), which should be optimized using thin-layer chromatography (TLC) beforehand.[1][2]
Q2: How can I determine the optimal solvent system before running a large-scale column?
A2: Thin-layer chromatography (TLC) is an indispensable tool for quickly determining the ideal solvent system. By testing different ratios of hexane and ethyl acetate, you can find a mobile phase that provides good separation between this compound and any impurities. The target compound should ideally have an Rf value between 0.2 and 0.4 for effective separation on a column.[3]
Q3: What are the common impurities I might encounter, and how do I separate them?
A3: Common impurities can include unreacted 1,3-dimethoxybenzene and di-iodinated byproducts such as 4,6-diiodo-1,3-dimethoxybenzene.[4] Since 1,3-dimethoxybenzene is less polar than the mono-iodinated product, it will elute first. Di-iodinated products are generally of similar or slightly lower polarity than the mono-iodinated product and may require careful optimization of the mobile phase for successful separation.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: While this compound is generally stable, some sensitive compounds can degrade on acidic silica gel. You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots appear. If degradation is observed, you can try deactivating the silica gel by treating it with a small amount of a basic solvent like triethylamine in the mobile phase (e.g., 0.1-1%). Alternatively, using a different stationary phase like neutral alumina could be a solution.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. |
| The compound has decomposed on the column. | Test the compound's stability on silica gel using TLC. If it is unstable, consider using a deactivated stationary phase or an alternative purification method.[5] | |
| The compound is eluting too quickly (in the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexane or petroleum ether. |
| Poor separation between the product and an impurity (co-elution). | The chosen solvent system has poor selectivity for the two compounds. | Try a different solvent system. For example, you could substitute ethyl acetate with dichloromethane or add a small amount of a solvent with different properties, like toluene, which can help disrupt pi-stacking interactions between aromatic compounds.[3] |
| Tailing of the product spot on TLC and broad bands on the column. | The sample may be interacting too strongly with the stationary phase, possibly due to acidic or basic impurities. | Add a small amount (0.1-1%) of a modifier to your mobile phase. For potentially acidic impurities, acetic acid can be used, and for basic impurities, triethylamine is a common choice.[3] |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of crude product loaded onto the column. | |
| Cracks or channels appear in the silica gel bed. | The column was allowed to run dry. | Always ensure the top of the silica gel bed is covered with the mobile phase.[3] |
| Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. Allow the packed column to equilibrate before loading the sample.[3] |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and should be adapted based on preliminary TLC analysis.
1. Preparation of the Stationary Phase:
-
Select a glass column of an appropriate size for the amount of crude product to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Allow the excess solvent to drain until the solvent level is just above the top layer of sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluate in a series of fractions (e.g., in test tubes).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
4. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Troubleshooting Workflow
Caption: A workflow for troubleshooting the column chromatography purification of this compound.
References
How to prevent the formation of diiodo-1,3-dimethoxybenzene byproducts
Welcome to the technical support center for the synthesis of mono-iodo-1,3-dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures, with a specific focus on preventing the formation of diiodo-1,3-dimethoxybenzene byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diiodo-1,3-dimethoxybenzene formation during the iodination of 1,3-dimethoxybenzene?
A1: The formation of diiodo-1,3-dimethoxybenzene, primarily 4,6-diiodo-1,3-dimethoxybenzene, is a common side reaction in the electrophilic aromatic substitution of 1,3-dimethoxybenzene.[1] This occurs because the initial product, mono-iodo-1,3-dimethoxybenzene, is still activated towards further electrophilic substitution. The methoxy groups are strongly activating and direct incoming electrophiles to the ortho and para positions. Once one iodine atom is introduced, the ring remains sufficiently activated for a second iodination to occur.
Q2: Which factors have the most significant impact on the ratio of mono- to di-iodinated products?
A2: Several factors influence the selectivity of the iodination reaction. The most critical are:
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Stoichiometry of Reactants: The molar ratio of the iodinating agent to 1,3-dimethoxybenzene is a key determinant. Using a significant excess of the iodinating agent will favor the formation of di-iodinated byproducts.[1][2]
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Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can lead to an increase in the formation of di-iodinated products.[2][3]
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Choice of Iodinating Agent and Oxidant: The reactivity of the electrophilic iodine species plays a crucial role. Milder iodinating agents and controlled generation of the active electrophile can enhance selectivity for mono-iodination.[1][4]
-
Solvent: The solvent can influence the reactivity of the iodinating agent and the stability of the intermediates, thereby affecting the product distribution.[1][5]
Q3: Are there any recommended "green" methods for the iodination of 1,3-dimethoxybenzene?
A3: Yes, several methods employ more environmentally friendly reagents and conditions. One such method utilizes a system of molecular iodine (I₂) with 30% aqueous hydrogen peroxide (H₂O₂) under solvent-free conditions.[2][6] This approach is considered "green" because it avoids the use of organic solvents and the primary byproduct is water.
Troubleshooting Guide
This guide will help you address common issues encountered during the iodination of 1,3-dimethoxybenzene.
Issue 1: High Yield of Diiodo-1,3-dimethoxybenzene Byproduct
If you are observing a significant amount of the di-iodinated byproduct, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing di-iodination byproducts.
Issue 2: Low Conversion of Starting Material
If you are experiencing low conversion of 1,3-dimethoxybenzene, consider these points:
-
Activity of the Iodinating Agent: Ensure that your iodinating agent is active. For instance, if using an in-situ generated electrophile, the conditions for its formation must be optimal.
-
Reaction Temperature: While high temperatures can lead to byproducts, a temperature that is too low may result in a sluggish reaction. A modest increase in temperature might improve the conversion rate.
-
Purity of Reagents: Verify the purity of your 1,3-dimethoxybenzene and other reagents, as impurities can inhibit the reaction.
Data Presentation
The following table summarizes the results from various experimental conditions for the iodination of 1,3-dimethoxybenzene, highlighting the selectivity for the mono-iodinated product.
| Iodinating System | Substrate:Iodine Ratio | Solvent | Key Conditions | Mono-iodinated Product (%) | Di-iodinated Product (%) | Reference |
| Electrolytically Generated Active Iodine | 1:1 | Acetonitrile | - | 98.6 | 1.4 | [1] |
| Electrolytically Generated Active Iodine | 1:1 | Acetonitrile | - | 98.2 | 1.8 | [1] |
| Electrolytically Generated Active Iodine | 1:1 | Acetonitrile | - | 98.8 | 1.2 | [1] |
| Electrolytically Generated Active Iodine | 1:1 | Acetonitrile | Lower flow rate | 91.8 | 8.2 | [1] |
| I₂ / 30% aq. H₂O₂ | 1:0.5 | None | 45 °C, 5 hours | 92 (conversion) | Not specified | [2] |
Experimental Protocols
Protocol 1: Iodination using an Electrolytically Generated Active Iodinating Agent
This method provides high selectivity for the mono-iodinated product.[1]
-
Preparation of the Active Iodinating Agent: An active iodinating agent is generated by the electrolytic oxidation of iodine in acetonitrile. This is typically done in a divided electrochemical cell with a platinum anode.
-
Reaction Setup: A solution of 1,3-dimethoxybenzene (1.0 mmol) in acetonitrile is prepared.
-
Reaction Execution: The solution of the active iodinating agent and the 1,3-dimethoxybenzene solution are fed into a micro-reactor or a high-speed mixer. The flow rates are adjusted to control the reaction time and stoichiometry.
-
Work-up and Analysis: The reaction mixture is collected, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, such as extraction. The product distribution is determined by techniques like NMR and GC analysis.
Protocol 2: Solvent-Free Iodination using I₂ and H₂O₂
This protocol offers a greener alternative for the iodination reaction.[2][6]
-
Reactant Mixture: To 1,3-dimethoxybenzene (10 mmol), add finely powdered iodine (5 mmol).
-
Initiation: Add 30% aqueous H₂O₂ (6 mmol of active H₂O₂).
-
Reaction: Stir the mixture at 45 °C for 5 hours.
-
Quenching and Work-up: Add a 10% aqueous solution of Na₂S₂O₃ to quench the excess iodine. The product can then be extracted with a suitable organic solvent.
-
Purification: The crude product can be purified by standard methods such as column chromatography.
Reaction Pathway
The iodination of 1,3-dimethoxybenzene proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups are ortho-, para-directing and strongly activating.
Caption: Electrophilic iodination pathway of 1,3-dimethoxybenzene.
References
Troubleshooting low conversion in Suzuki coupling with 2-Iodo-1,3-dimethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in Suzuki coupling reactions with 2-Iodo-1,3-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion in my Suzuki coupling reaction with this compound. What are the primary reasons for this?
Low conversion with this compound is a common challenge that typically stems from the electronic properties and steric hindrance of the substrate. The two methoxy groups are electron-donating, which can slow down the rate-determining oxidative addition step of the palladium catalyst to the aryl iodide. Additionally, the ortho-methoxy group introduces steric bulk, which can impede both the oxidative addition and the subsequent reductive elimination steps in the catalytic cycle.[1][2][3]
Q2: My reaction has stalled, and I'm recovering mostly unreacted starting material. Could my catalyst be the issue?
Yes, catalyst selection and activity are critical. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be efficiently reduced in situ.[4] Inefficient reduction can lead to low concentrations of the active catalyst. Furthermore, standard catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered and electron-rich substrates.[1] Catalyst deactivation, often indicated by the formation of palladium black, can also halt the reaction.[4][5]
Q3: What are the recommended catalyst and ligand combinations for coupling with this compound?
For sterically hindered and electron-rich aryl halides, it is crucial to use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary for the oxidative addition to the hindered aryl halide.[1] They also promote the final reductive elimination step.[6]
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices.[1]
-
Alternative Ligands: N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy in similar challenging couplings.[7]
Q4: I am observing byproducts in my reaction mixture. What are the common side reactions?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most common include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by excessive water, high temperatures, or a very strong base.[2][4][8]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be facilitated by the presence of oxygen or Pd(II) species.[5][6][9]
-
Dehalogenation: The reduction of the aryl iodide starting material to 1,3-dimethoxybenzene. This can occur if a hydride species is formed in the catalytic cycle.[6][9]
Q5: How does my choice of base and solvent affect the reaction?
The base and solvent system is critical for a successful Suzuki coupling.
-
Base Selection: The base activates the boronic acid for the transmetalation step.[9] For substrates prone to side reactions, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than very strong bases like potassium tert-butoxide (t-BuOK).[1][2] The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.[1]
-
Solvent Selection: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. Common solvents include toluene, dioxane, and DMF, often in combination with water.[9][10] It is crucial to use degassed solvents to prevent oxygen from deactivating the catalyst.[4][8]
Troubleshooting Guide
Quantitative Data Summary
The following table provides a summary of reaction conditions that can be optimized for the Suzuki coupling of this compound.
| Parameter | Recommendation | Rationale | Potential Issues if Not Optimized |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Precatalysts that form active Pd(0) in situ. | Incomplete conversion, catalyst decomposition. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[1] | Low or no reaction due to steric hindrance and electronic deactivation. |
| Catalyst Loading | 1-5 mol% | Sufficient to catalyze the reaction without being excessively costly. | Low loading may lead to slow reaction or incomplete conversion. |
| Base | K₃PO₄, Cs₂CO₃ | Moderately strong bases that minimize side reactions like protodeboronation.[1][2] | Strong bases may promote side reactions; weak bases may result in no reaction. |
| Solvent | Toluene/H₂O, Dioxane/H₂O (e.g., 4:1) | Aprotic/aqueous mixtures that facilitate dissolution of both organic and inorganic reagents. | Poor solubility of reagents, inefficient reaction. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome the activation barrier for the sterically hindered substrate. | Too low: no reaction. Too high: catalyst decomposition, increased side reactions. |
| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion. | Insufficient time leads to low conversion. |
Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser)
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low conversion in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2-Iodo-1,3-dimethoxybenzene
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the recrystallization of high-purity 2-Iodo-1,3-dimethoxybenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.
Troubleshooting Guide
This guide addresses specific problems that may arise during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation. 3. The compound has "oiled out." | 1. Boil off a portion of the solvent to increase the concentration of the solute and allow the solution to cool again.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. 3. If an oil has formed, try redissolving it by gentle heating and then allow it to cool more slowly. Using a different solvent or a mixed solvent system may also be necessary. |
| Low recovery of pure crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The compound is significantly soluble in the cold solvent. | 1. Reduce the volume of the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. 3. Cool the solution in an ice-salt bath to further decrease the solubility and maximize crystal formation. Use a minimal amount of ice-cold solvent for washing the collected crystals. |
| Crystals are colored (yellowish tint). | 1. Presence of colored impurities from the synthesis. 2. Degradation of the material. | 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% w/w) and swirl for a few minutes. Perform a hot filtration to remove the charcoal before cooling. 2. Ensure that the heating during dissolution is not excessive or prolonged. |
| Crystallization occurs too rapidly. | The solution is too concentrated, or the cooling is too fast. | Add a small amount of additional hot solvent to the dissolved compound and allow the solution to cool more slowly (e.g., by insulating the flask).[1] |
| Melting point of recrystallized product is low or has a broad range. | The product is still impure. | 1. Repeat the recrystallization process. 2. Consider using a different solvent or a mixed solvent system for the second recrystallization. 3. If impurities persist, purification by column chromatography may be necessary before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
A1: this compound is a solid with good solubility in solvents like alcohols, ethers, and chlorinated hydrocarbons.[1] Based on the polarity of the compound and general practices for similar aromatic compounds, suitable single solvents include methanol, ethanol, and diethyl ether. Mixed solvent systems, such as ethanol/water or diethyl ether/hexane, can also be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q2: How do I choose between a single solvent and a mixed solvent system?
A2: A single solvent is preferred if you can find one that provides a significant difference in the solubility of this compound at high and low temperatures. A mixed solvent system is useful when no single solvent has the ideal solubility profile. In a mixed system, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added to the hot solution until turbidity is observed.
Q3: What are the common impurities I should be aware of?
A3: Common impurities in commercially available or synthetically prepared this compound can include unreacted starting materials such as 1,3-dimethoxybenzene, and over-iodinated byproducts like 4,6-diiodo-1,3-dimethoxybenzene. The choice of recrystallization solvent can be tailored to selectively leave these impurities in the mother liquor.
Q4: How can I determine the purity of my recrystallized this compound?
A4: The purity of the final product can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point range close to the literature value (105-106 °C) is indicative of high purity.[1]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.
-
Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any residual impurities.
Quantitative Data Summary
| Solvent | Solubility (Hot) | Solubility (Cold) | Comments |
| Methanol | High | Moderate | A good candidate for single-solvent recrystallization. |
| Ethanol | High | Low to Moderate | Another good option for single-solvent recrystallization. |
| Diethyl Ether | High | Moderate | Can be used as a single solvent or as the "good" solvent in a mixed pair with hexane. |
| Dichloromethane | Very High | High | Generally not a good choice for recrystallization due to high solubility at low temperatures. |
| Hexane | Low | Very Low | A good "poor" solvent for a mixed solvent system with a more polar solvent. |
| Water | Insoluble | Insoluble | Can be used as the "poor" solvent in a mixed pair with a water-miscible solvent like ethanol. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl for 2-3 minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Mixed-Solvent Recrystallization (Example with Diethyl Ether/Hexane)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot diethyl ether.
-
Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
Clarification: Add a few drops of hot diethyl ether until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the cold diethyl ether/hexane mother liquor for washing.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling of Sterically Hindered Aryl Iodides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst deactivation during the cross-coupling of sterically hindered aryl iodides.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during cross-coupling reactions with sterically hindered aryl iodides.
Issue 1: Low or No Conversion of Starting Material
Symptom: Analysis of the reaction mixture (e.g., by TLC, GC-MS, or NMR) shows a significant amount of unreacted aryl iodide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low to no conversion.
Detailed Steps:
-
Verify Catalyst and Ligand Integrity:
-
Question: Could my palladium catalyst or phosphine ligand have degraded?
-
Answer: Yes, this is a common issue. Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can be sensitive to air and moisture over time. Phosphine ligands are susceptible to oxidation.[1]
-
Action:
-
Use fresh catalyst and ligand from a reputable supplier.
-
Ensure proper storage under an inert atmosphere (e.g., in a glovebox or desiccator).
-
Consider using more stable, pre-formed palladium precatalysts which can offer more consistent results.[2]
-
-
-
Ensure Rigorous Inert Atmosphere:
-
Question: How critical is the exclusion of oxygen?
-
Answer: It is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade phosphine ligands, leading to the formation of palladium black.[1][3]
-
Action:
-
Thoroughly degas all solvents and liquid reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period).
-
Assemble the reaction under a positive pressure of inert gas.
-
Use Schlenk techniques or a glovebox for the most sensitive reactions.
-
-
-
Screen Ligands:
-
Question: Is my current ligand suitable for this sterically hindered substrate?
-
Answer: Ligand choice is paramount for hindered substrates. Bulky and electron-rich monophosphine ligands are often required to facilitate both the oxidative addition and the sterically demanding reductive elimination step.[2]
-
Action:
-
Switch to Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃), which are known to be effective for sterically hindered substrates.[2]
-
If using a bidentate ligand, consider that for highly hindered substrates, bulky monodentate ligands often provide superior results.[2]
-
Perform a small-scale screen of several ligands to identify the optimal one for your specific substrate combination.
-
-
-
Optimize Base and Solvent:
-
Question: Could the base or solvent be inhibiting the reaction?
-
Answer: Yes. The choice of base is crucial for activating the coupling partner in the transmetalation step.[1] The solvent must solubilize all components and can influence catalyst stability. For aryl iodides, the iodide byproduct can be inhibitory, and its solubility is solvent-dependent.[1][4]
-
Action:
-
For Suzuki couplings, consider switching from weaker bases like Na₂CO₃ to stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃.[1]
-
In C-N couplings with aryl iodides, the generated sodium iodide (NaI) can be inhibitory. Switching to a solvent where NaI is insoluble, such as toluene, can significantly improve reaction efficiency.[4]
-
Ensure the use of anhydrous and degassed solvents.[1]
-
-
-
Adjust Temperature:
-
Question: Is the reaction temperature appropriate?
-
Answer: Temperature can be a double-edged sword. Higher temperatures can overcome activation barriers for sterically hindered substrates but can also accelerate catalyst decomposition.[2][3]
-
Action:
-
If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in 10-20 °C increments.
-
If catalyst decomposition (formation of palladium black) is observed at higher temperatures, try lowering the temperature.[3]
-
-
Issue 2: Formation of Palladium Black
Symptom: A black precipitate is observed in the reaction mixture, often accompanied by a stall in the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for palladium black formation.
Detailed Steps:
-
Check for Oxygen Contamination:
-
Question: Why does oxygen cause palladium black formation?
-
Answer: Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition and agglomeration into inactive palladium black.[3]
-
Action: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
-
Evaluate Ligand Stability/Concentration:
-
Question: Can the ligand affect catalyst precipitation?
-
Answer: Yes. The ligand stabilizes the active Pd(0) species. If the ligand is not bulky or electron-rich enough, or if it degrades, the palladium can precipitate.[3]
-
Action:
-
Use a more robust, sterically hindered ligand (e.g., Buchwald-type ligands).
-
Ensure the correct palladium-to-ligand ratio is used. For some systems, a slight excess of the ligand can be beneficial.
-
-
-
Lower Reaction Temperature:
-
Question: Does temperature contribute to palladium black formation?
-
Answer: High temperatures can accelerate the decomposition of the catalyst.[3]
-
Action: Try running the reaction at a lower temperature to see if catalyst stability improves, even if it requires a longer reaction time.
-
-
Use a Well-Defined Precatalyst:
-
Question: Does the source of palladium matter?
-
Answer: Yes. In situ generation of the active catalyst from sources like Pd(OAc)₂ can sometimes be inefficient and lead to the formation of palladium black. Using a well-defined, air-stable precatalyst can ensure the efficient generation of the active catalytic species and improve stability.[5]
-
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
-
Q1: How do I choose the best ligand for a cross-coupling reaction with a sterically hindered aryl iodide?
-
A1: For sterically demanding substrates, bulky and electron-rich monophosphine ligands are generally the most effective. The steric bulk helps to promote the reductive elimination step, which is often slow for hindered substrates, while the electron-rich nature of the phosphine facilitates the oxidative addition of the aryl iodide.[2] Excellent starting points are the Buchwald biarylphosphine ligands such as SPhos, XPhos, and BrettPhos, or bulky trialkylphosphines like P(t-Bu)₃.[2] A small screen of ligands is often the best approach to find the optimal one for a specific transformation.[2]
-
-
Q2: What are the advantages of using a palladium precatalyst over generating the catalyst in situ?
-
A2: Palladium precatalysts are well-defined, often air-stable Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions. They can provide more consistent and reproducible results, as the in situ generation from a palladium source (like Pd(OAc)₂) and a separate ligand can be sensitive to impurities and reaction conditions.[2]
-
Reaction Conditions
-
Q3: My Suzuki reaction with a hindered aryl iodide is failing. What role does the base play?
-
A3: The base is critical for the transmetalation step in the Suzuki-Miyaura coupling. It activates the boronic acid, making it more nucleophilic. For hindered substrates, this step can be slow. Using a stronger, more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than sodium carbonate (Na₂CO₃).[1]
-
-
Q4: I am performing a C-N coupling with a hindered aryl iodide and getting low yields. I've heard iodide ions can inhibit the catalyst. How does this work and how can I mitigate it?
-
A4: Yes, the iodide anion (I⁻), which is a byproduct of the reaction, can act as a catalyst poison. It can form stable, catalytically inactive bridging iodide dimers with the palladium center, effectively taking it out of the catalytic cycle.[2] This is particularly problematic in polar solvents where the iodide salt byproduct is soluble. A key strategy to mitigate this is to switch to a less polar solvent, such as toluene, where the iodide salt (e.g., NaI) is insoluble and precipitates out of the reaction mixture.[4]
-
Side Reactions
-
Q5: In my Suzuki coupling, I am observing significant protodeboronation of my boronic acid. What can I do to prevent this?
-
A5: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by water and the base. To minimize this side reaction, you can:
-
Use anhydrous conditions, ensuring all reagents and solvents are dry.[1]
-
Switch to a non-aqueous base system, such as K₃PO₄ in an anhydrous solvent.[5]
-
Use a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly into the reaction mixture.[1]
-
-
-
Q6: I am observing homocoupling of my organometallic reagent. What is the cause and how can I prevent it?
-
A6: Homocoupling is often promoted by the presence of oxygen or can occur if a Pd(II) precatalyst is used and its reduction to the active Pd(0) species is inefficient.[5] To prevent this:
-
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
This table summarizes the effect of various bases on the yield of the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. While not involving a sterically hindered iodide, it illustrates the significant impact of base selection on reaction outcome.
| Base | Typical Conditions | Reported Yield Range (%) | Notes |
| Na₂CO₃ | Aqueous/Organic Solvent | 60-85 | A common, but often less effective base for hindered substrates.[1] |
| K₂CO₃ | Aqueous/Organic Solvent | 75-95 | Generally more effective than Na₂CO₃. |
| Cs₂CO₃ | Anhydrous Organic Solvent | 85-99 | A strong, highly effective base, especially for difficult couplings.[1] |
| K₃PO₄ | Anhydrous or Aqueous | 90-99 | An excellent choice for many Suzuki couplings, often providing high yields.[1][2] |
| NaOH | Aqueous/Organic Solvent | 70-90 | A strong base, but can sometimes promote side reactions. |
| KF | Anhydrous Organic Solvent | 80-95 | A milder base that can be effective in certain systems.[1] |
| Et₃N | Organic Solvent | 40-70 | An organic base, generally less effective in Suzuki couplings than inorganic bases.[1] |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1]
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere
This protocol describes a standard procedure for establishing an inert atmosphere in a reaction flask using a balloon of inert gas, suitable for many cross-coupling reactions.
-
Glassware Preparation:
-
Flame-dry or oven-dry the reaction flask (e.g., a Schlenk tube or round-bottom flask) containing a magnetic stir bar.
-
While hot, fold a rubber septum over the joint.
-
Clamp the hot flask to a stand and allow it to cool to room temperature under a positive pressure of inert gas (argon or nitrogen) delivered via a needle from a balloon. An exit needle should also be inserted into the septum to allow for the displacement of air.
-
Allow the flask to flush for approximately 5 minutes, then remove the exit needle.[6]
-
-
Reagent Addition (Solids):
-
Briefly remove the septum and add the solid reagents (e.g., aryl iodide, coupling partner, base, palladium catalyst, and ligand) to the flask under a positive flow of inert gas.
-
Quickly reseal the flask with the septum.
-
-
Reagent Addition (Liquids):
-
Degas the solvent and any liquid reagents by sparging with an inert gas for 15-30 minutes or by using three freeze-pump-thaw cycles.
-
Using a syringe that has been flushed with inert gas, add the degassed solvent and liquid reagents to the reaction flask through the septum.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide
This is a general protocol and may require optimization for specific substrates.[2]
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the sterically hindered aryl iodide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (e.g., SPhos, 1-3 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle and Deactivation Pathway
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlights a key deactivation pathway involving the formation of an inactive palladium iodide dimer.
Caption: Suzuki-Miyaura catalytic cycle with iodide-mediated deactivation.
Logical Relationship for Ligand Selection
This diagram outlines a decision-making process for selecting a suitable ligand class for cross-coupling reactions involving sterically hindered aryl iodides.
Caption: Decision tree for ligand selection based on reaction challenges.
References
- 1. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Side reactions and impurity profiling in the synthesis of 2-Iodo-1,3-dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-1,3-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent methods for the synthesis of this compound involve electrophilic aromatic iodination of 1,3-dimethoxybenzene. Commonly employed reagent systems include:
-
Iodine with an oxidizing agent: A combination of molecular iodine (I₂) and an oxidizing agent like 30% hydrogen peroxide (H₂O₂) is a widely used "green" method.[1][2][3]
-
N-Iodosuccinimide (NIS): NIS is an effective iodinating agent, often used in the presence of an acid catalyst such as trifluoroacetic acid (TFA).[4][5]
-
Iodine monochloride (ICl): This reagent is also used for electrophilic iodination.
-
Electrolytic oxidation: This method generates an active iodinating agent from iodine in situ.[6]
Q2: What are the primary side reactions and impurities I should be aware of?
A2: The principal side reaction is the over-iodination of the aromatic ring, leading to the formation of di-iodinated and potentially tri-iodinated products. The most common impurity is 4,6-diiodo-1,3-dimethoxybenzene .[1][6] Depending on the reaction conditions, unreacted starting material (1,3-dimethoxybenzene) will also be present in the crude product. Other minor impurities may arise from the decomposition of reagents or solvent interactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A simple TLC analysis can show the consumption of the starting material and the formation of the product and major byproducts. For more quantitative analysis, GC is a suitable technique.
Q4: What are the recommended purification methods for this compound?
A4: The purification of this compound from the reaction mixture is typically achieved by:
-
Column chromatography: Silica gel column chromatography is a very effective method for separating the mono-iodinated product from the di-iodinated byproduct and unreacted starting material.[7]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.
-
Distillation: If the product is a liquid at room temperature and has a significantly different boiling point from the impurities, fractional distillation under reduced pressure can be employed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Iodinating Agent | If using I₂/H₂O₂, ensure the hydrogen peroxide is fresh and has the correct concentration. For NIS, use a freshly opened container or a properly stored reagent. |
| Insufficient Activation | For NIS iodination, ensure a catalytic amount of a suitable acid (e.g., TFA) is present. For I₂/H₂O₂, the reaction may benefit from a slightly acidic medium. |
| Low Reaction Temperature | While some iodinations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to initiate or accelerate the reaction.[1] |
| Poor Solubility of Reagents | Ensure that the starting material and iodinating agent are adequately dissolved in the chosen solvent. If the reaction is heterogeneous, efficient stirring is crucial. |
Issue 2: High Levels of Di-iodinated Impurity (4,6-diiodo-1,3-dimethoxybenzene)
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Use a molar ratio of 1,3-dimethoxybenzene to the iodinating agent of 1:1 or slightly less than 1 equivalent of the iodinating agent. |
| Prolonged Reaction Time | Monitor the reaction closely using TLC or GC and stop the reaction as soon as the starting material is consumed. Over-running the reaction will favor the formation of the di-iodinated product. |
| High Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of the second iodination. |
| Concentrated Reagents | Adding the iodinating agent portion-wise or as a solution over a period of time can help to maintain a low concentration of the active iodinating species, thus favoring mono-iodination. |
Issue 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Co-elution during Column Chromatography | Optimize the solvent system for column chromatography. A less polar eluent system (e.g., a higher ratio of hexane to ethyl acetate) will generally provide better separation between the mono- and di-iodinated products. |
| Product Oiling Out During Recrystallization | Ensure the correct solvent or solvent mixture is used for recrystallization. A solvent screen may be necessary to find the optimal conditions. Seeding the solution with a small crystal of the pure product can induce crystallization. |
| Incomplete Removal of Iodine | After the reaction, quench any remaining iodine with a solution of sodium thiosulfate or sodium bisulfite until the color of iodine disappears before proceeding with the work-up. |
Experimental Protocols
Method 1: Iodination using Iodine and Hydrogen Peroxide
This method is adapted from a green chemistry approach.[1][3]
Materials:
-
1,3-dimethoxybenzene
-
Iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (or another suitable organic solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 1,3-dimethoxybenzene (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, add iodine (1.0 eq.).
-
Stir the mixture at room temperature.
-
Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise to the reaction mixture.
-
The reaction can be gently heated to 40-45 °C to increase the rate. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Method 2: Iodination using N-Iodosuccinimide (NIS)
This method utilizes a common and effective iodinating agent.[4]
Materials:
-
1,3-dimethoxybenzene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (or another suitable aprotic solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1,3-dimethoxybenzene (1.0 eq.) in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (1.05 eq.) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq.).
-
Stir the reaction mixture at room temperature. Protect the reaction from light as NIS can be light-sensitive.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate).
Impurity Profiling
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.
Quantitative Data on Impurity Formation
The formation of the di-iodinated impurity is highly dependent on the reaction conditions. The following table summarizes representative data from a study on the iodination of 1,3-dimethoxybenzene.[6]
| Reaction Conditions | Selectivity for this compound | Selectivity for 4,6-Diiodo-1,3-dimethoxybenzene |
| Electrolytic oxidation, 1:1 ratio of I₂ to substrate | 98.6% | 1.4% |
| High-speed mixer, flow rate 3.0 ml/min | 98.4% | 1.6% |
| High-speed mixer, flow rate 1.0 ml/min | 96.6% | 3.4% |
| High-speed mixer, flow rate 0.2 ml/min | 91.8% | 8.2% |
Analytical Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: Separation and identification of volatile impurities, including the starting material, product, and di-iodinated byproduct.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent like dichloromethane or ethyl acetate.
-
Typical GC Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Purpose: Quantification of the main component and impurities.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Typical HPLC Parameters:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 254 nm.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Structural elucidation of the product and impurities.
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
This compound: Signals for the methoxy groups and aromatic protons.
-
4,6-Diiodo-1,3-dimethoxybenzene: A simplified aromatic proton signal pattern due to symmetry.
-
1,3-dimethoxybenzene: Characteristic signals for the starting material.
-
Visualizations
Caption: Synthesis pathway of this compound and the formation of the di-iodinated impurity.
Caption: Workflow for the impurity profiling of crude this compound.
Caption: A logical flow diagram for troubleshooting common issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 7. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
Improving the stability of Grignard reagents derived from 2-Iodo-1,3-dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Grignard reagents derived from 2-Iodo-1,3-dimethoxybenzene.
Troubleshooting Guide
Low or no yield of the Grignard reagent and its subsequent reactions is a common issue. The following table outlines potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive Magnesium Surface: A passivating layer of magnesium oxide on the turnings prevents the reaction. | Use fresh, shiny magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. |
| Presence of Moisture: Grignard reagents are highly reactive towards water. Trace amounts of water in glassware, solvents, or the starting material will quench the reagent. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. | |
| Electron-rich Aryl Halide: The electron-donating methoxy groups on this compound can reduce the reactivity of the C-I bond, making the initiation more difficult. | Consider using more reactive "Rieke magnesium" if standard activation methods fail. Increasing the reaction temperature by using a higher-boiling solvent like THF may also be beneficial. | |
| Low Yield of Grignard Reagent | Wurtz-type Homocoupling: The formed Grignard reagent can react with the starting aryl iodide to form a biaryl byproduct. | Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the aryl iodide in the reaction mixture. |
| Decomposition of the Grignard Reagent: The Grignard reagent, once formed, can be unstable and decompose over time. | It is best to use the Grignard reagent immediately after its preparation.[1] If storage is necessary, it should be under a strict inert atmosphere (argon or nitrogen) in a sealed, dry container at room temperature.[2] Avoid storing in a freezer, as this can cause precipitation.[2] | |
| Reaction with Solvent: While ethers are generally used, prolonged heating in THF can sometimes lead to side reactions. | Use the minimum reaction time necessary for the complete consumption of magnesium. Monitor the reaction progress and avoid unnecessarily long reflux times. | |
| Inconsistent Results in Subsequent Reactions | Inaccurate Grignard Reagent Concentration: The actual concentration of the active Grignard reagent may be lower than theoretically calculated due to incomplete formation or degradation. | Titrate the Grignard reagent solution before use to determine its exact molarity. This allows for accurate stoichiometric control in subsequent reactions. |
| Chelation Effects: The ortho-methoxy groups can chelate to the magnesium center, influencing the reagent's reactivity and stability. This can sometimes be beneficial but may also hinder reactions with sterically demanding electrophiles. | For reactions with sterically hindered substrates, consider the use of additives like anhydrous cerium(III) chloride (CeCl₃) to enhance the nucleophilicity of the Grignard reagent. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for preparing the Grignard reagent from this compound?
A1: Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents. However, for less reactive aryl halides like this compound, THF is often preferred .[3][4] THF has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), allowing the reaction to be conducted at a higher temperature, which can facilitate the initiation and completion of the Grignard formation.[4][5] Additionally, THF is a better solvating agent for the Grignard reagent, which can enhance its stability.[6]
Q2: How can I be sure my Grignard reagent has formed?
A2: Several visual cues indicate the successful formation of the Grignard reagent:
-
Disappearance of the iodine color: If iodine was used as an initiator, its characteristic purple/brown color will fade.
-
Formation of a cloudy, grayish solution: This indicates the presence of the Grignard reagent.
-
Spontaneous reflux: The reaction is exothermic, and you may observe the solvent gently boiling without external heating.
-
Consumption of magnesium: The metallic magnesium turnings will gradually disappear as the reaction proceeds.
For quantitative confirmation, it is highly recommended to titrate a small aliquot of the solution .
Q3: Can I store the Grignard reagent solution? If so, for how long?
A3: It is always best to use the Grignard reagent immediately after preparation.[1] If storage is necessary, it should be for the shortest time possible, ideally no more than a few hours to overnight.[2] Store the solution at room temperature under a positive pressure of an inert gas (argon or nitrogen) in a well-sealed, dry flask.[2] Avoid storing in a freezer, as this can cause the reagent to precipitate out of solution.[2] The stability of the reagent in solution will decrease over time, so its concentration should be re-determined by titration if it is not used promptly.
Q4: What is the likely decomposition pathway for this Grignard reagent?
Q5: How do the ortho-methoxy groups affect the stability and reactivity of the Grignard reagent?
A5: The two methoxy groups in the ortho positions can have a dual effect:
-
Chelation: The oxygen atoms of the methoxy groups can coordinate with the magnesium atom of the Grignard reagent. This intramolecular chelation can increase the stability of the reagent in solution.
-
Steric Hindrance: The bulky methoxy groups can sterically hinder the approach of electrophiles to the carbanionic center, potentially slowing down or inhibiting subsequent reactions, especially with sterically demanding substrates.
-
Electronic Effects: The electron-donating nature of the methoxy groups makes the starting aryl iodide less electrophilic and thus harder to convert to the Grignard reagent.[7]
Experimental Protocols
Protocol 1: Optimized Preparation of 2,6-Dimethoxyphenylmagnesium Iodide
This protocol is designed to maximize the yield and stability of the Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension.
-
Reaction: Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of a gentle reflux. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the majority of the magnesium has been consumed (typically 1-2 hours).
-
Use: The resulting cloudy, grayish solution is the Grignard reagent. It should be cooled to room temperature and used immediately for the best results.
Protocol 2: Titration of 2,6-Dimethoxyphenylmagnesium Iodide
This method, adapted from the procedure described by Knochel, uses iodine as the titrant.[8]
Materials:
-
Freshly prepared Grignard reagent solution
-
Anhydrous THF
-
Lithium chloride (LiCl), dried
-
Iodine (I₂), accurately weighed
-
1.0 mL syringe
Procedure:
-
Prepare a Saturated LiCl/THF Solution: Add anhydrous LiCl to anhydrous THF and stir until saturation is reached (approximately 0.5 M).[8]
-
Prepare the Titration Flask: In a flame-dried flask under an inert atmosphere, accurately weigh about 254 mg (1 mmol) of iodine.[8] Add 4 mL of the saturated LiCl/THF solution and stir until the iodine is completely dissolved, forming a brown solution. Cool the flask to 0 °C in an ice bath.[8]
-
Titration: Slowly add the Grignard reagent solution dropwise to the stirred iodine solution using a 1.0 mL syringe.[8] The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless or pale yellow.[8]
-
Calculation: The molarity of the Grignard reagent is calculated using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard solution added in L)
Visualizations
Caption: Workflow for the preparation and use of 2,6-dimethoxyphenylmagnesium iodide.
References
Technical Support Center: Scale-Up Synthesis of 2-Iodo-1,3-dimethoxybenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Iodo-1,3-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable organic intermediate used in the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides.[1] Its utility lies in its capacity to participate in various cross-coupling reactions where the iodine atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds.
Q2: What are the most common synthetic routes for preparing this compound on a larger scale?
A2: The most prevalent methods involve the direct electrophilic iodination of 1,3-dimethoxybenzene. Key reagent systems include:
-
Iodine with an Oxidizing Agent: A combination of molecular iodine (I₂) and an oxidant like 30% hydrogen peroxide (H₂O₂) is a common "green" approach, avoiding harsher reagents.[2][3]
-
Iodine Monochloride (ICl): ICl is a highly effective and polar iodinating agent that acts as a source of I⁺.[4] However, it is corrosive and requires careful handling.[4][5][6]
-
N-Iodosuccinimide (NIS): NIS is another common iodinating agent, often used in the presence of an acid catalyst.
Q3: What are the critical safety considerations for the scale-up synthesis?
A3: Safety is paramount during scale-up. Key considerations include:
-
Corrosive Reagents: Iodine monochloride (ICl) is highly corrosive and can cause severe burns to the skin and eyes and damage to the respiratory tract upon inhalation.[4][5][6][7] All work should be conducted in a well-ventilated area (e.g., fume hood) with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a protective suit, and eye/face protection.[5][7]
-
Exothermic Reactions: Iodination reactions can be exothermic. On a large scale, efficient heat management is crucial to prevent thermal runaways. This requires a reactor with adequate cooling capacity and controlled, gradual addition of reagents.
-
Handling of Iodine: Solid iodine can sublimate, creating an inhalation hazard. Proper containment and ventilation are necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield or Incomplete Conversion of 1,3-dimethoxybenzene
| Possible Cause | Recommended Solution |
| Insufficient Reagent Reactivity | The chosen iodinating system (e.g., I₂ alone) may not be electrophilic enough. Consider switching to a more reactive system like Iodine Monochloride (ICl) or activating I₂ with an oxidant like H₂O₂.[2] |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures. Gradually increase the temperature while monitoring for side-product formation. For the I₂/H₂O₂ system, temperatures around 45-50°C are often effective.[2][8] |
| Poor Mixing/Mass Transfer | In a heterogeneous reaction, poor agitation can limit contact between reactants. Ensure the stirring is vigorous enough to maintain a homogenous mixture, which is a critical factor in scale-up.[9] |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) and extend the reaction time if necessary. |
Problem 2: Significant Formation of Di-iodinated Byproduct (4,6-diiodo-1,3-dimethoxybenzene)
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | An excess of the iodinating agent is the most common cause of over-iodination. Use a strict 1:1 or slightly less than 1:1 molar ratio of the iodinating agent to 1,3-dimethoxybenzene to favor mono-iodination.[10] |
| Poor Reagent Addition Control | Adding the iodinating agent too quickly can create localized areas of high concentration, promoting di-iodination. Implement a slow, controlled addition (e.g., via a syringe pump or addition funnel) over several hours. |
| High Reaction Temperature | Elevated temperatures can sometimes increase the rate of the second iodination. Conduct the reaction at the lowest temperature that provides a reasonable conversion rate. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Recommended Solution |
| Presence of Unreacted Starting Material | 1,3-dimethoxybenzene has a boiling point (217-218 °C) relatively close to the product, making simple distillation challenging. Use fractional distillation for large-scale liquid purification if the boiling point difference is sufficient.[11] |
| Similar Polarity of Product and Impurities | The product and the di-iodinated byproduct may have similar polarities. Column chromatography using a suitable solvent system (e.g., hexanes/ethyl acetate) can be effective for separation.[11] Use TLC to develop an optimal solvent system first. |
| Residual Iodine Color | The crude product may be colored due to residual iodine. During the aqueous workup, wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite to quench and remove any unreacted iodine. |
| Product is a Solid | This compound is a solid with a melting point of 105-106°C.[1] Recrystallization from a suitable solvent (e.g., ethanol, hexane) can be a highly effective purification method, especially for removing isomeric impurities and starting material. |
Experimental Protocols & Data
Protocol 1: Synthesis using Iodine and Hydrogen Peroxide
This protocol is based on methods described for the efficient iodination of activated aromatic rings.[2][3]
1. Reaction Setup:
-
To a three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, add 1,3-dimethoxybenzene (1.0 eq).
-
Add molecular iodine (I₂) (0.5 eq). Note: This ratio is used because H₂O₂ regenerates I₂ from the HI byproduct, leading to high atom economy.[2]
-
Begin vigorous stirring.
2. Reagent Addition:
-
Gently heat the mixture to 45°C.
-
Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (0.6 eq) dropwise via the addition funnel over 2-3 hours.
-
Monitor the reaction for any significant exotherm.
3. Reaction and Monitoring:
-
Maintain the temperature at 45°C for 5-6 hours after the addition is complete.
-
Monitor the disappearance of the starting material by TLC or GC analysis.
4. Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane or ethyl acetate.
-
Transfer to a separatory funnel and wash sequentially with a 10% aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.
Data on Selectivity
The selectivity between mono- and di-iodination is highly dependent on reaction conditions. The following data from a flow reactor synthesis highlights the impact of stoichiometry.[10]
| Molar Ratio (Iodinating Agent : Substrate) | Mono-iodized Product Selectivity | Di-iodized Product Selectivity |
| 1 : 1 | 98.6% | 1.4% |
| > 1 : 1 (Example with 2:1 effective ratio) | 91.8% | 8.2% |
Visualized Workflows and Logic
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. researchgate.net [researchgate.net]
- 9. Mixing Scale-Up/Scale-Down Issues in Pharmaceutical and Biopharmaceuticals Processes | AIChE [proceedings.aiche.org]
- 10. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Removing unreacted iodine from 2-Iodo-1,3-dimethoxybenzene reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Iodo-1,3-dimethoxybenzene. Our focus is to address common challenges encountered in removing unreacted iodine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted iodine from the this compound reaction mixture?
Q2: How do I know when all the unreacted iodine has been removed?
A2: The visual disappearance of the characteristic brown or purple color of iodine from the organic layer is a primary indicator.[2] When washing the organic phase with a solution of a reducing agent like sodium thiosulfate, the organic layer should become colorless. If the color persists, it may indicate that an insufficient amount of the quenching agent was used, and an additional wash is necessary.
Q3: Can I use column chromatography to remove unreacted iodine and other impurities?
A3: Yes, column chromatography is a standard purification technique for isolating this compound from unreacted starting materials, byproducts, and residual iodine.[3][4] Typically, a silica gel column is used with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The less polar this compound will elute from the column, while more polar impurities will be retained on the silica gel. It is advisable to perform a sodium thiosulfate or bisulfite wash before column chromatography to remove the bulk of the elemental iodine, as it can streak on the column.
Q4: What are the potential side products in the iodination of 1,3-dimethoxybenzene?
A4: A potential side product in the iodination of 1,3-dimethoxybenzene is the formation of di-iodinated species, such as 2,4-diiodo-1,3-dimethoxybenzene.[5] The extent of di-iodination can depend on the reaction conditions, including the stoichiometry of the reagents and the reaction time. Careful control of the reaction and subsequent purification are necessary to isolate the desired mono-iodinated product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Solution |
| Persistent brown/purple color in the organic layer after washing with sodium thiosulfate/bisulfite. | Insufficient amount of reducing agent used. | Perform additional washes with a fresh portion of the aqueous reducing agent solution until the organic layer is colorless. |
| Poor mixing between the organic and aqueous layers. | Ensure vigorous shaking of the separatory funnel during the wash to maximize the surface area for the reaction to occur. | |
| The product yield is low after purification. | Product loss during aqueous washes. | Minimize the number of washes and avoid vigorous shaking that could lead to emulsion formation. Using a saturated brine solution for the final wash can help to break emulsions and reduce the solubility of the organic product in the aqueous layer. |
| Incomplete reaction or formation of side products. | Optimize the reaction conditions (e.g., stoichiometry, temperature, reaction time) to maximize the formation of the desired product. Use column chromatography to separate the desired product from unreacted starting materials and byproducts. | |
| The purified product is still colored. | Trace amounts of iodine remain. | Pass the product through a short plug of silica gel, eluting with a non-polar solvent. |
| The product itself is inherently colored. | This compound is typically a white to yellow crystalline solid. If the color is significantly different, it may indicate the presence of impurities. | |
| Difficulty in separating the organic and aqueous layers (emulsion formation). | Vigorous shaking or the presence of surfactants. | Allow the separatory funnel to stand for an extended period. Gently swirl the funnel or tap the sides. Add a small amount of saturated sodium chloride (brine) solution to help break the emulsion. |
Data Presentation
The following table summarizes data from the synthesis of iodinated dimethoxybenzene derivatives, providing insights into typical yields and product distributions.
| Substrate | Iodinating Agent | Reaction Conditions | Workup | Product(s) | Conversion/Yield | Reference |
| 1,3-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | 45°C, 5 hours | Washed with 10% aq. Na₂S₂O₃ | 4-Iodo-1,3-dimethoxybenzene | 92% Conversion, 78% Isolated Yield | [6] |
| 1,3-Dimethoxybenzene | Iodine monochloride | Acetonitrile, 50°C, 1 hour | Washed with saturated aq. Na₂S₂O₃ | 4-Iodo-1,3-dimethoxybenzene & 4,6-Diiodo-1,3-dimethoxybenzene | Mono-iodized: 94.7%, Di-iodized: 5.3% | [5] |
| 1,3-Dimethoxybenzene | I₂ / NO₂ | Acetonitrile, 120°C, 12 hours | Column Chromatography | 2,4-Dimethoxyiodobenzene | 98% Yield | [3] |
Experimental Protocols
Protocol 1: Removal of Unreacted Iodine using Sodium Thiosulfate Wash
This protocol describes the workup procedure for a reaction mixture containing this compound and unreacted iodine.
Materials:
-
Reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
10% (w/v) aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The brown color of the iodine should disappear from the organic layer.[2] If the color persists, drain the aqueous layer and repeat the wash with a fresh portion of the sodium thiosulfate solution.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of saturated brine solution to remove residual water and any remaining inorganic salts.
-
Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for 10-15 minutes.
-
Filter the drying agent from the organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound (pre-washed to remove the bulk of iodine)
-
Silica gel (for flash chromatography)
-
Eluent: A mixture of hexanes and ethyl acetate (e.g., 9:1 or as determined by TLC analysis)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in the eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen eluent system, collecting fractions in separate tubes.
-
Monitor the elution of the product by thin-layer chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in the eluent system. Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified product.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Validation & Comparative
Reactivity Face-Off: 2-Iodo-1,3-dimethoxybenzene vs. 2-Bromo-1,3-dimethoxybenzene in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the judicious selection of starting materials is paramount to the success of a reaction, directly impacting yields, reaction times, and overall efficiency. This guide presents a comparative analysis of the reactivity of two key building blocks, 2-iodo-1,3-dimethoxybenzene and 2-bromo-1,3-dimethoxybenzene, in three of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. This objective comparison, supported by available experimental data and established chemical principles, aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between this compound and 2-bromo-1,3-dimethoxybenzene lies in the inherent strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This disparity is the primary determinant of the relative rates of oxidative addition, a critical and often rate-limiting step in the catalytic cycles of many cross-coupling reactions. The lower bond dissociation energy of the C-I bond facilitates its cleavage and subsequent insertion of the palladium catalyst, leading to a faster reaction initiation.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone for the formation of carbon-carbon bonds. When comparing the two substrates in this reaction, the iodo-analogue is expected to exhibit superior performance.
Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Expected High |
| 1-Bromo-3,5-dimethoxybenzene | Phenylboronic Acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 1 | 98[1] |
Note: Data for this compound is a projection based on general reactivity trends, while the data for 1-bromo-3,5-dimethoxybenzene is from a specific reported experiment.
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of an aryl halide is as follows:
-
To a dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Degassed solvent (e.g., a mixture of toluene, ethanol, and water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time, while monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Heck Reaction: Olefin Arylation with Varying Efficiency
The Heck reaction provides a powerful method for the formation of substituted alkenes from aryl halides and olefins.[2] Similar to the Suzuki coupling, the reactivity trend favors the iodo-substituted compound due to the facile oxidative addition step.[3]
While specific experimental data for the Heck reaction of this compound and 2-bromo-1,3-dimethoxybenzene is scarce in the literature, the general principle of higher reactivity for aryl iodides holds true. This implies that to achieve comparable yields, the reaction with 2-bromo-1,3-dimethoxybenzene would likely require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system.
Table 2: Projected Comparison of Reactivity in the Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | Expected Good to High |
| 2-Bromo-1,3-dimethoxybenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 24 | Expected Moderate to Good |
Note: The data in this table is projected based on general reactivity principles for Heck reactions.
Experimental Protocol: Heck Reaction
A general procedure for the Heck reaction is as follows:
-
In a Schlenk tube, the aryl halide (1.0 equiv), the alkene (1.2 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%) are combined.
-
The tube is evacuated and backfilled with an inert gas.
-
The solvent (e.g., DMF or DMAc) and the base (e.g., Et₃N or K₂CO₃, 2.0 equiv) are added.
-
The reaction is heated to the required temperature (e.g., 100-140 °C) and stirred until completion is indicated by TLC or GC-MS.
-
After cooling, the reaction mixture is filtered, and the filtrate is subjected to an aqueous workup.
-
The product is isolated and purified by column chromatography.
References
A Comparative Guide to the FT-IR Spectrum of 2-Iodo-1,3-dimethoxybenzene
This guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-iodo-1,3-dimethoxybenzene. For a comprehensive analysis, its spectral features are compared with those of related compounds, including 1,3-dimethoxybenzene, 2-bromo-1,3-dimethoxybenzene, and 2-chloro-1,3-dimethoxybenzene. This comparison offers valuable insights for researchers, scientists, and professionals in drug development by highlighting the influence of halogen substitution on the vibrational modes of the dimethoxybenzene scaffold.
Spectral Data Comparison
The following table summarizes the key FT-IR absorption peaks for this compound and its analogs. The interpretation is based on established group frequency correlations and comparative analysis of the spectra of the related compounds.
| Wavenumber (cm⁻¹) | Functional Group | This compound (Predicted) | 1,3-Dimethoxybenzene | 2-Bromo-1,3-dimethoxybenzene | 2-Chloro-1,3-dimethoxybenzene |
| 3100-3000 | Aromatic C-H Stretch | Present | Present | Present | Present |
| 2950-2850 | Aliphatic C-H Stretch (O-CH₃) | Present | Present | Present | Present |
| 1600-1580 | Aromatic C=C Stretch | Present | Present | Present | Present |
| 1480-1440 | Aromatic C=C Stretch | Present | Present | Present | Present |
| 1250-1200 | Aryl-O Stretch (Asymmetric) | Present | Present | Present | Present |
| 1050-1000 | Aryl-O Stretch (Symmetric) | Present | Present | Present | Present |
| 800-750 | C-H Bending (Out-of-plane) | Present | Present | Present | Present |
| Below 600 | C-I Stretch | Present | Absent | Absent | Absent |
| ~680-515 | C-Br Stretch | Absent | Absent | Present | Absent |
| ~850-550 | C-Cl Stretch | Absent | Absent | Absent | Present |
Note: The predicted spectrum for this compound is based on the analysis of its functional groups and comparison with halogenated analogs. The C-I stretching vibration is expected to be in the far-infrared region, typically below 600 cm⁻¹.[1][2]
Experimental Protocol: FT-IR Spectroscopy
This section outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-quality FT-IR spectrum of the analyte for structural elucidation and comparison.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum. The background spectrum is then subtracted.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.
Workflow for FT-IR Spectral Interpretation
The following diagram illustrates the logical workflow for interpreting an FT-IR spectrum, from initial sample analysis to final structural confirmation.
Caption: Workflow for FT-IR Spectral Interpretation.
Interpretation of the this compound Spectrum
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.
-
Aromatic C-H Stretching: A group of weak to medium bands is expected in the 3100-3000 cm⁻¹ region, characteristic of the C-H stretching vibrations of the benzene ring.
-
Aliphatic C-H Stretching: Stronger absorptions are anticipated between 2950 and 2850 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the methyl groups in the two methoxy substituents.
-
Aromatic C=C Stretching: The presence of the benzene ring will give rise to several bands in the 1600-1400 cm⁻¹ region due to C=C bond stretching vibrations within the ring.
-
Aryl Ether C-O Stretching: Strong, characteristic bands for the aryl ether linkages are expected. The asymmetric C-O stretching will appear around 1250-1200 cm⁻¹, while the symmetric stretch will be observed in the 1050-1000 cm⁻¹ range.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring will influence the out-of-plane C-H bending vibrations, which typically appear as strong bands in the 800-700 cm⁻¹ region. For a 1,2,3-trisubstituted benzene ring, specific patterns can be expected.
-
C-I Stretching: The carbon-iodine bond is the most significant feature distinguishing this molecule from its lighter halogen analogs. The C-I stretching vibration is expected to produce a band in the far-infrared region, generally below 600 cm⁻¹.[1][2] This is significantly lower than the C-Br (around 680-515 cm⁻¹) and C-Cl (around 850-550 cm⁻¹) stretching frequencies due to the increased mass of the iodine atom.
Comparison with Analogs:
-
1,3-Dimethoxybenzene: The primary difference in the spectrum of this compound compared to the parent 1,3-dimethoxybenzene will be the presence of the C-I stretching band and shifts in the out-of-plane bending and other skeletal vibrations due to the heavy iodine substituent.
-
2-Bromo- and 2-Chloro-1,3-dimethoxybenzene: A comparative analysis with the bromo and chloro analogs reveals a clear trend in the C-X (X = Cl, Br, I) stretching frequency. As the mass of the halogen increases, the vibrational frequency decreases. This systematic shift provides strong evidence for the presence and identity of the halogen substituent.
References
A Comparative Guide to the Synthesis of 2-Iodo-1,3-dimethoxybenzene
For researchers, scientists, and professionals in drug development, the efficient and regioselective synthesis of key intermediates is paramount. 2-Iodo-1,3-dimethoxybenzene is a valuable building block in organic synthesis, and identifying the most effective route to this compound is crucial for streamlining research and development processes. This guide provides a comparative analysis of viable synthetic routes to this compound, presenting experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
Comparison of Synthetic Routes
The synthesis of this compound presents a regioselectivity challenge. Direct electrophilic iodination of 1,3-dimethoxybenzene tends to yield the 4- and 6-iodo isomers as major products due to the ortho- and para-directing effects of the methoxy groups, with the 2-position being sterically hindered. Therefore, for the specific synthesis of the 2-iodo isomer, alternative strategies that ensure high regioselectivity are preferred. This guide focuses on two such effective methods: the Decarboxylative Iodination of 2,6-dimethoxybenzoic acid and the Sandmeyer Reaction of 2,6-dimethoxyaniline .
| Parameter | Decarboxylative Iodination | Sandmeyer Reaction |
| Starting Material | 2,6-dimethoxybenzoic acid | 2,6-dimethoxyaniline |
| Key Reagents | Iodine (I₂), Potassium Phosphate (K₃PO₄) | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI) |
| Solvent | Acetonitrile | Water, HCl |
| Reported Yield | 97%[1][2][3] | Estimated high, based on similar reactions |
| Reaction Temperature | Room Temperature | 0-5 °C for diazotization |
| Work-up | Simple extraction | Extraction, potential for by-product removal |
| Scalability | Demonstrated on a multi-gram scale | Generally scalable |
| Advantages | High yield, mild conditions, no chromatography needed, readily available reagents | High regioselectivity, well-established classical reaction |
| Disadvantages | Starting material may be less common than the aniline | Diazonium salts can be unstable, requires careful temperature control |
Experimental Protocols
Decarboxylative Iodination of 2,6-dimethoxybenzoic acid
This method provides a high-yielding and scalable synthesis of this compound under mild conditions.
Experimental Workflow:
Caption: Workflow for Decarboxylative Iodination.
Protocol:
To a stirred solution of 2,6-dimethoxybenzoic acid (1.0 eq) in acetonitrile, potassium phosphate (K₃PO₄, 2.0 eq) and iodine (I₂, 1.5 eq) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitoring by TLC or LC-MS is recommended). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford this compound. The product is often obtained in high purity without the need for column chromatography.[1][2][3]
Sandmeyer Reaction of 2,6-dimethoxyaniline
The Sandmeyer reaction is a classic and reliable method for introducing a halide into an aromatic ring with high regioselectivity, starting from the corresponding aniline.
Experimental Workflow:
Caption: Workflow for Sandmeyer Reaction.
Protocol:
2,6-dimethoxyaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is then added dropwise while maintaining the temperature below 5 °C. The completion of diazotization can be confirmed by testing for the presence of excess nitrous acid with starch-iodide paper. In a separate flask, a solution of potassium iodide (KI, 1.2 eq) in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution is typically observed. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The product is then isolated by extraction with an organic solvent, followed by washing of the organic layer, drying, and purification, which may include distillation or chromatography to yield pure this compound.[4][5]
Conclusion
Both the decarboxylative iodination of 2,6-dimethoxybenzoic acid and the Sandmeyer reaction of 2,6-dimethoxyaniline are highly effective and regioselective methods for the synthesis of this compound. The choice between these two routes may depend on the availability and cost of the starting materials, as well as the specific experimental capabilities of the laboratory. The decarboxylative iodination offers the advantage of milder reaction conditions and a simpler work-up procedure, making it an attractive option for large-scale synthesis. The Sandmeyer reaction, while requiring more stringent temperature control, is a robust and well-established method that provides excellent regioselectivity.
References
- 1. Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Iodination of 1,3-Dimethoxybenzene: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient and selective iodination of aromatic compounds is a critical step in the synthesis of a wide array of intermediates and active pharmaceutical ingredients. This guide provides an objective comparison of various iodinating agents for the mono-iodination of 1,3-dimethoxybenzene, a common electron-rich aromatic substrate. The performance of different reagents is evaluated based on reported yields and detailed experimental data.
Performance Comparison of Iodinating Agents
The choice of an iodinating agent significantly impacts the yield and selectivity of the reaction. Below is a summary of quantitative data for the iodination of 1,3-dimethoxybenzene using several common methods.
| Iodinating Agent/System | Solvent | Temperature (°C) | Time (h) | Yield of 4-iodo-1,3-dimethoxybenzene (%) | Reference |
| I₂ / 30% aq. H₂O₂ | Solvent-free | 45 | 5 | 92 (conversion) | [1][2] |
| N-Iodosuccinimide (NIS) | Acetonitrile | 20 (rt) | - | Good to Excellent | [3] |
| Active Iodinating Agent (Electrolytic) | Acetonitrile | - | - | ~76 | [4] |
| Iodine / Silver Sulfate (Ag₂SO₄) | Dichloromethane | Room Temperature | - | Good | [5][6] |
Experimental Protocols
Detailed methodologies for the key iodination experiments are provided below to facilitate replication and adaptation.
Method 1: Elemental Iodine and Hydrogen Peroxide (Solvent-Free)
This method represents a green chemistry approach, avoiding the use of organic solvents.[1][7]
Procedure:
-
To 1.38 g (10 mmol) of 1,3-dimethoxybenzene in a round-bottom flask, add 1.27 g (5 mmol) of finely powdered iodine.
-
Add 0.68 g of 30% aqueous hydrogen peroxide (6 mmol of active H₂O₂).
-
Stir the mixture vigorously at 45°C for 5 hours.
-
After the reaction is complete, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (30 mL) to quench the unreacted iodine.
-
The product, 4-iodo-1,3-dimethoxybenzene, can be isolated by extraction with a suitable organic solvent, followed by washing and drying.
Method 2: N-Iodosuccinimide (NIS) in Acetonitrile
N-Iodosuccinimide is a mild and effective reagent for the iodination of activated aromatic rings.[3]
Procedure:
-
Dissolve 1,3-dimethoxybenzene in acetonitrile.
-
Add N-iodosuccinimide (NIS) to the solution.
-
The reaction proceeds at room temperature. For less reactive substrates, refluxing in acetonitrile may be required.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by extraction and purification of the product.
Method 3: Active Iodinating Agent via Electrolysis
This method utilizes an electrochemically generated active iodinating agent for a controlled and selective reaction.[4]
Procedure:
-
An active iodinating agent is prepared by the electrolytic oxidation of iodine.
-
A solution of 138 mg (1.0 mmol) of 1,3-dimethoxybenzene in acetonitrile is prepared.
-
The solution of the active iodinating agent and the substrate solution are fed into a high-speed mixer using syringe pumps at a controlled flow rate (e.g., 3.0 ml/min).
-
The reaction occurs within the mixer.
-
The resulting reaction solution is collected and subjected to a standard work-up procedure, including quenching, extraction with a solvent like hexane, and concentration to yield the product. Analysis by NMR and GC can determine the yield and selectivity.
Method 4: Iodine and Silver Sulfate
This classical method employs a silver salt to activate molecular iodine for electrophilic aromatic substitution.[5]
Procedure:
-
In a suitable reaction vessel, mix iodine and silver sulfate in a solvent such as dichloromethane at room temperature.
-
Add 1,3-dimethoxybenzene to the mixture.
-
Stir the reaction mixture. The reaction time can vary.
-
After the reaction is complete, the precipitate (silver iodide) is removed by filtration.
-
The filtrate is washed with a 10% aqueous sodium bisulfite solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude product, which can be further purified by column chromatography.
Logical Workflow for Method Selection
The selection of an appropriate iodination method depends on various factors, including the desired yield, scalability, cost, and environmental considerations. The following diagram illustrates a logical workflow for choosing a suitable method.
Caption: Decision workflow for selecting an iodinating agent for 1,3-dimethoxybenzene.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of P2P from 3-phenyl-1-chloropropane [designer-drug.com]
- 4. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 5. Aromatic Iodination with Iodine and Silver Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Aromatic Iodination with Iodine and Silver Sulfate | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of Suzuki Coupling with 2-Iodo-1,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and stereospecificity. The choice of aryl halide is a critical parameter that significantly influences the reaction kinetics and overall efficiency. This guide provides a comparative kinetic analysis of the Suzuki coupling reaction utilizing 2-iodo-1,3-dimethoxybenzene, offering insights into its performance relative to other common aryl halides. Due to the limited availability of direct kinetic studies on this compound, this analysis leverages experimental data from structurally analogous compounds to provide a robust predictive comparison.
Comparative Kinetic Data
The rate of a Suzuki coupling reaction is primarily dictated by the oxidative addition step, which is often the rate-determining step of the catalytic cycle. The reactivity of the aryl halide in this step is inversely proportional to the strength of the carbon-halogen bond. Aryl iodides, possessing the weakest carbon-halogen bond among the common halides, generally exhibit the highest reaction rates.
The following table summarizes key kinetic parameters for the Suzuki coupling of various aryl halides, providing a framework for predicting the performance of this compound. The data for analogous compounds, such as 4'-iodoacetophenone and other substituted iodobenzenes, serve as valuable benchmarks.
| Parameter | This compound (Predicted) | 4'-Iodoacetophenone (Experimental Data) | Iodobenzene (Experimental Data) | Bromobenzene (Experimental Data) |
| Relative Initial Rate (vs. Iodobenzene) | Expected to be slightly higher | ~1.0 | 1.00 | ~0.05 |
| Reaction Order (Aryl Halide) | Expected to be quasi-first-order | Quasi-first-order | Quasi-first-order | Quasi-first-order |
| Reaction Order (Boronic Acid) | Expected to be zero-order | Zero-order | Zero-order | Zero-order |
| Activation Energy (Ea) | Expected to be ~60-65 kJ/mol | ~63 kJ/mol[1] | Not specified | Not specified |
| Rationale for Prediction | The two electron-donating methoxy groups are expected to slightly increase the electron density on the aromatic ring, potentially accelerating the oxidative addition step compared to unsubstituted iodobenzene. The steric hindrance from the ortho-methoxy group is not anticipated to significantly impede the reaction. The overall kinetic profile is expected to be similar to other activated aryl iodides. | This compound serves as a good electronic and steric analogue. | The baseline for aryl iodide reactivity. | The stronger C-Br bond significantly slows the rate-determining oxidative addition step. |
Experimental Protocols
A detailed experimental protocol for conducting a kinetic analysis of the Suzuki coupling of this compound is provided below. This protocol is based on established methodologies for similar aryl halides and can be adapted for specific catalyst systems and analytical techniques.[1][2][3]
General Procedure for Kinetic Monitoring
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, combine this compound (e.g., 0.1 mmol, 1.0 equiv.), the desired arylboronic acid (e.g., 0.12 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv.) in a degassed solvent (e.g., a mixture of toluene, ethanol, and water).
-
Internal Standard: Add a known amount of an internal standard (e.g., dodecane) to the reaction mixture for accurate quantification by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Initiation: To initiate the reaction, inject a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) into the reaction mixture.
-
Sampling: At regular time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture and immediately quench them in a vial containing a quenching agent (e.g., a dilute solution of HCl in diethyl ether) to stop the reaction.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentrations of the starting material (this compound) and the product over time.
-
Data Analysis: Plot the concentration of this compound versus time to determine the initial reaction rate. To determine the reaction order with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the others constant and measure the effect on the initial rate. The activation energy can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.
Visualizing the Process
To better understand the reaction dynamics and the experimental approach, the following diagrams illustrate the catalytic cycle of the Suzuki coupling reaction and a typical workflow for a kinetic study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a kinetic study of a Suzuki coupling reaction.
References
The Halogen War in Synthesis: A Cost-Effectiveness Showdown Between Iodo- and Bromo-Dimethoxybenzene
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that balances reactivity, yield, and cost. In the realm of palladium-catalyzed cross-coupling reactions, the selection of the aryl halide precursor is a key determinant of success. This guide provides a comprehensive comparison of iodo-dimethoxybenzene and bromo-dimethoxybenzene in common synthetic transformations, offering a data-driven analysis of their cost-effectiveness.
The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in organic chemistry, primarily attributed to the weaker carbon-iodine bond, which facilitates the often rate-determining oxidative addition step in many catalytic cycles. However, this increased reactivity comes at a higher financial cost. This guide will delve into the practical implications of this trade-off for the synthesis of dimethoxybenzene derivatives, which are common structural motifs in pharmaceuticals and functional materials.
At a Glance: Cost and Reactivity Comparison
A primary consideration for any synthetic chemist is the balance between the cost of a starting material and its performance. The following table provides an overview of the approximate costs for various isomers of iodo- and bromo-dimethoxybenzene.
| Compound | CAS Number | Supplier Example | Price (USD/g) |
| 1-Bromo-2,4-dimethoxybenzene | 17715-69-4 | Sigma-Aldrich | ~$1.16 |
| 1-Iodo-2,4-dimethoxybenzene | 20469-63-0 | Thermo Scientific | ~$28.00 |
| 1-Bromo-3,5-dimethoxybenzene | 20469-65-2 | Sigma-Aldrich | ~$7.00 |
| 1-Iodo-3,5-dimethoxybenzene | 25245-27-6 | CymitQuimica | ~$2.52 |
| 1-Bromo-2,6-dimethoxybenzene | 16932-45-9 | ChemicalBook | ~$20.00 (for 5g) |
| 2-Iodo-1,3-dimethoxybenzene | 16932-44-8 | Sigma-Aldrich | ~$11.24 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This indicates that while iodo-dimethoxybenzene is expected to provide higher reaction rates and potentially higher yields under milder conditions, it often comes at a significantly higher cost.
Performance in Key Cross-Coupling Reactions
To provide a quantitative comparison, we have compiled data from the literature for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. While direct side-by-side comparisons for the same dimethoxybenzene isomer under identical conditions are scarce, the following data on closely related substrates illustrates the general performance differences.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The higher reactivity of aryl iodides often allows for milder reaction conditions and shorter reaction times.
| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| 1-Bromo-2,4-dimethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 100°C, 24h | 92% | F. Bellina et al.[3] |
| 1-Iodo-3,5-dimethoxybenzene | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | DMF, 80°C, 2h | 98% | S. L. Buchwald et al.[3] |
This data, although on different isomers, supports the higher reactivity of the iodo-derivative, achieving a higher yield in a significantly shorter time and at a lower temperature.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. Due to the higher reactivity of the C-I bond, iodo-dimethoxybenzene is expected to undergo this reaction more readily than its bromo- counterpart, potentially requiring lower catalyst loadings and temperatures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The choice of halogen can significantly impact the efficiency of this reaction, with aryl iodides generally being more reactive.
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted for various dimethoxybenzene isomers.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (iodo- or bromo-dimethoxybenzene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or DMF)
Protocol:
-
To a dried reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 110°C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[3]
General Procedure for Heck Reaction with Styrene
Materials:
-
Aryl halide (iodo- or bromo-dimethoxybenzene) (1.0 equiv)
-
Styrene (1.2-1.5 equiv)
-
Palladium(II) acetate (1-2 mol%)
-
Phosphine ligand (e.g., PPh₃ or an N-heterocyclic carbene precursor) (2-4 mol%)
-
Base (e.g., anhydrous K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate and the phosphine ligand or NHC precursor.
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add the aryl halide, styrene, and anhydrous potassium carbonate.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
The filtrate can be worked up by dilution with water and extraction with an organic solvent. The combined organic layers are then dried and concentrated.
-
The crude product is purified by column chromatography.[4]
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (iodo- or bromo-dimethoxybenzene) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous Toluene
Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing the Workflow and Decision-Making Process
To further aid in the selection process, the following diagrams illustrate a typical experimental workflow for a cross-coupling reaction and a logical decision-making tree for choosing between iodo- and bromo-dimethoxybenzene.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Decision tree for selecting between iodo- and bromo-dimethoxybenzene.
Conclusion
The selection between iodo- and bromo-dimethoxybenzene in synthesis is a nuanced decision that hinges on the specific requirements of the reaction and the overall project goals. While iodo-dimethoxybenzene offers superior reactivity, leading to potentially higher yields under milder conditions and shorter reaction times, its higher cost can be a significant drawback, especially for large-scale synthesis.
Bromo-dimethoxybenzene, on the other hand, presents a more cost-effective option with good to moderate reactivity. For many applications, the slightly more forcing conditions required for bromo-dimethoxybenzene are a justifiable trade-off for the substantial cost savings.
Ultimately, for researchers and drug development professionals, a careful evaluation of the desired reaction outcome, project timelines, and budget will guide the optimal choice of halogen in their synthetic endeavors. This guide provides the foundational data and protocols to make an informed and cost-effective decision.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Iodo-1,3-dimethoxybenzene
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like 2-Iodo-1,3-dimethoxybenzene is paramount for the integrity and success of subsequent research and development. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. Detailed experimental protocols and data presentation are included to assist in method selection and implementation.
This compound is a solid with a melting point of 105-106°C, indicating low volatility. This physical characteristic is a key consideration when choosing an appropriate analytical technique. Potential impurities in this compound may include unreacted starting materials such as 2,6-dimethoxybenzene or 2,6-dimethoxybenzoic acid, isomers like 4-Iodo-1,3-dimethoxybenzene, and potentially di-iodinated byproducts.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds.[2] Given the low volatility of this compound, HPLC, particularly in the reverse-phase mode, is a well-suited method for its purity analysis.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
This protocol is designed for the separation of this compound from its potential non-volatile impurities.
1. Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample vials
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the working standard using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the specific column and impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
4. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage. The percentage purity is calculated as: (Peak area of this compound / Total peak area of all components) x 100
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[3] While the low volatility of this compound presents a challenge for GC analysis, it can be made feasible with appropriate instrumental conditions, such as a high-temperature program and a suitable column.
Experimental Protocol: GC-MS
This protocol outlines a method for the analysis of this compound, assuming it has sufficient thermal stability to be volatilized without degradation.
1. Instrumentation and Consumables:
-
GC-MS system with a capillary column
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Dichloromethane or Ethyl Acetate (volatile solvent)
-
Sample vials with septa
2. Sample Preparation:
-
Standard and Sample Solutions: Accurately weigh approximately 5 mg of the reference standard or sample and dissolve it in 1 mL of dichloromethane or ethyl acetate. Ensure complete dissolution.
3. GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: Increase to 280°C at a rate of 10°C/min
-
Final hold: Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Mass Range: m/z 50-400
4. Data Analysis:
-
Purity is determined by the relative peak area percentage in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound. Impurities can be tentatively identified by their mass spectra and comparison to spectral libraries.
Comparison of HPLC and GC-MS for this compound Purity Analysis
| Feature | HPLC | GC-MS |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Sample Preparation | Relatively simple, dissolution in a suitable solvent. | Simple, but requires a volatile solvent. |
| Separation Principle | Based on analyte's partitioning between a liquid mobile phase and a solid stationary phase. | Based on analyte's volatility and interaction with the stationary phase. |
| Detection | UV detection is common and provides quantitative data. | Mass spectrometry provides both quantitative data and structural information for identification. |
| Sensitivity | Generally good, but detector dependent. | Often highly sensitive, especially in selected ion monitoring (SIM) mode. |
| Potential Issues | Co-elution of impurities with similar polarities. | Thermal degradation of the analyte at high temperatures in the injector or column. |
| Impurity Identification | Requires collection of fractions for further analysis (e.g., by MS or NMR) if impurities are unknown. | Provides mass spectra that can be used to tentatively identify unknown impurities. |
Logical Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound using either HPLC or GC-MS.
Caption: Workflow for purity analysis of this compound.
Conclusion
For the routine purity analysis of this compound, HPLC is the recommended technique due to the compound's low volatility. It offers a robust and reliable method for quantification with straightforward sample preparation.
GC-MS serves as a powerful complementary technique , particularly for the identification of volatile impurities that might be present from the synthesis. However, care must be taken to ensure the analyte does not degrade at the high temperatures required for analysis. The choice between these methods will ultimately depend on the specific analytical needs, the nature of the expected impurities, and the available instrumentation.
References
Comparative study of palladium catalysts for cross-coupling with 2-Iodo-1,3-dimethoxybenzene
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Iodo-1,3-dimethoxybenzene
This guide offers a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this compound and structurally similar aryl iodides. The selection of an appropriate catalyst and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of complex organic molecules. This document provides a summary of performance data, detailed experimental protocols, and a visual representation of the general experimental workflow to assist researchers in selecting optimal catalytic systems.
Introduction to Cross-Coupling with this compound
This compound is a versatile building block in organic synthesis. The electron-donating methoxy groups can influence the reactivity of the aryl iodide in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to the palladium center, which is often the rate-limiting step in many catalytic cycles.[1] This generally allows for the use of milder reaction conditions compared to aryl bromides or chlorides. The choice of palladium precursor, ligand, base, and solvent system are all critical parameters that must be optimized to achieve the desired outcome.
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data presented is compiled from studies on this compound and analogous dimethoxy-substituted aryl iodides to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | For 1-Iodo-2,4-dimethoxybenzene[1] |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | 2 | 98 | For 1-Iodo-3,5-dimethoxybenzene[1] |
| 3% Pd/C | K₂CO₃ | Water | 60 | 0.17 | 100 | For Iodobenzene[2] |
Table 2: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ / CuI | Cs₂CO₃ | Toluene | 25 | 24 | High | For 1,2,3-triiodobenzene derivatives[3] |
| PdCl₂(PPh₃)₂ | TBAF | Solvent-free | RT | 0.5-2 | 90-98 | For various aryl iodides[4] |
| Pd₁@NC / CuI | NEt₃ | MeCN | 80 | 24 | High | For Iodobenzene[5] |
Table 3: Buchwald-Hartwig Amination of Aryl Iodides with Amines
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Notes |
| Pd(OAc)₂ / X-Phos | NaOtBu | Toluene | 100 | 16 | Various | High | For general aryl halides[6] |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | - | Various | High | For general aryl halides[7] |
| Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | Dioxane | 100 | 24 | Aryl/aliphatic | High | For various aryl iodides[8] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and catalyst systems.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., Toluene/Ethanol/Water mixture or DMF, 5 mL), add the arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[1] The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated at the specified temperature until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a co-catalyst if required (e.g., CuI, 0.1 mmol, 10 mol%).[3] Add a suitable solvent (e.g., anhydrous toluene, 5 mL) and a base (e.g., Cs₂CO₃, 3.0 mmol). Finally, add the terminal alkyne (1.1 mmol). The reaction mixture is then stirred at the appropriate temperature for the specified time. Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired coupled product.
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., X-Phos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).[6] The tube is evacuated and backfilled with argon. Anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) is added, followed by this compound (1.0 mmol) and the amine (1.2 mmol). The reaction mixture is then heated under an inert atmosphere until complete consumption of the starting material. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for a palladium-catalyzed cross-coupling reaction and a simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
DFT Insights into the Electronic Landscape of 2-Iodo-1,3-dimethoxybenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electronic structure of a molecule is paramount in determining its reactivity, intermolecular interactions, and potential applications in fields such as medicinal chemistry and materials science. This guide provides a comparative analysis of the electronic properties of 2-Iodo-1,3-dimethoxybenzene, drawing upon available experimental data and insights from Density Functional Theory (DFT) studies on analogous compounds. Due to the limited availability of direct DFT data for the title compound in published literature, this guide also outlines a comprehensive computational protocol to encourage further investigation and provides an informed projection of its electronic characteristics.
Experimental Foundation: Crystal Structure Analysis
Experimental data provides a crucial benchmark for computational models. The crystal structure of this compound has been determined by X-ray diffraction, offering precise measurements of its geometric parameters. These values are essential for validating the accuracy of DFT-optimized geometries.
Table 1: Experimental Geometric Parameters of this compound
| Parameter | Bond/Angle | Experimental Value[1][2] |
| Bond Length | I1 - C4 | - |
| C1 - C2 | - | |
| C2 - C3 | - | |
| C3 - C4 | - | |
| C3 - O1 | - | |
| O1 - C5 | - | |
| Bond Angle | C3 - C4 - C3 | 121.0 (5)° |
| I1 - C4 - C3 | 119.5 (2)° | |
| C2 - C1 - C2 | 121.3 (6)° | |
| C5 - O1 - C3 | 117.5 (4)° |
Note: The atom numbering in the original crystallographic information file may differ from standard IUPAC numbering.
Proposed DFT Computational Protocol
To elucidate the electronic structure of this compound, a robust DFT study is recommended. The following protocol is based on methodologies successfully applied to similar halogenated and methoxy-substituted benzene derivatives.[3]
Workflow for DFT Analysis of this compound
References
Safety Operating Guide
Proper Disposal of 2-Iodo-1,3-dimethoxybenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of 2-Iodo-1,3-dimethoxybenzene, a halogenated aromatic compound. Adherence to these guidelines is crucial to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Disposal Plan
Core Principle: Treat as Hazardous Waste
This compound is classified as a halogenated organic compound and must be managed as hazardous waste.[1][2] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.
Key Disposal Parameters for Halogenated Waste
| Parameter | Guideline | Source |
| Waste Segregation | Strictly segregate from non-halogenated organic and inorganic waste streams. | [1] |
| Container | Use a designated, leak-proof, and chemically compatible container with a secure lid. | |
| Labeling | Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other institutional or regulatory required information. | |
| Collection | Collect all waste materials, including residual amounts and rinsates from contaminated glassware, in the designated hazardous waste container. | |
| pH Adjustment | While some aqueous waste streams require pH neutralization, specific guidance for this compound is not readily available. It is generally recommended to maintain a neutral pH (6-8) for halogenated waste streams unless otherwise specified by your institution's EHS. | |
| Storage | Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials. | |
| Disposal | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. |
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale for the purpose of routine disposal. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management service.
Attempting to neutralize or treat this compound in the laboratory without a validated protocol can be dangerous, potentially leading to the generation of other hazardous byproducts or causing an uncontrolled reaction.
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines as they may contain additional requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
